(4S)-1-Fmoc-4-methoxy-D-proline
Beschreibung
BenchChem offers high-quality (4S)-1-Fmoc-4-methoxy-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Fmoc-4-methoxy-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFBAHAZRPPFE-ORAYPTAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (4S)-1-Fmoc-4-methoxy-D-proline: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the structural and functional properties of peptides. Among these, derivatives of proline are of particular interest due to the unique conformational constraints the pyrrolidine ring imparts on the peptide backbone.[1] This guide provides a comprehensive technical overview of (4S)-1-Fmoc-4-methoxy-D-proline, a valuable synthetic building block for solid-phase peptide synthesis (SPPS).
The introduction of a methoxy group at the 4-position of the D-proline ring offers a nuanced approach to influencing peptide secondary structure. Unlike the more common hydroxyproline, the methoxy group is not a hydrogen bond donor, which allows for the specific probing and manipulation of peptide folding and stability through steric and electronic effects alone.[2] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for modern SPPS, enabling efficient and mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids.[][4] This guide will delve into the chemical structure, physical properties, synthesis, and applications of (4S)-1-Fmoc-4-methoxy-D-proline, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.
Chemical Structure and Physical Properties
(4S)-1-Fmoc-4-methoxy-D-proline is a white solid at room temperature.[5][6] Its chemical structure is characterized by a D-proline core, with a methoxy group at the 4-position exhibiting an S stereochemistry, and an Fmoc group attached to the secondary amine.
Table 1: Chemical and Physical Properties of (4S)-1-Fmoc-4-methoxy-D-proline
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | [6] |
| CAS Number | 2171285-66-6 | [6] |
| Molecular Formula | C₂₁H₂₁NO₅ | [6] |
| Molecular Weight | 367.4 g/mol | [6] |
| Appearance | White solid | [5][6] |
| Purity | ≥95% | [5][6] |
| Storage Temperature | 0-8 °C | [5] |
| Solubility | Expected to be soluble in common organic solvents for SPPS such as Dimethylformamide (DMF) and Dichloromethane (DCM) | |
| InChI Key | UZEFBAHAZRPPFE-ORAYPTAESA-N | [5] |
Synthesis of (4S)-1-Fmoc-4-methoxy-D-proline
The synthesis of (4S)-1-Fmoc-4-methoxy-D-proline can be achieved from a suitable protected 4-hydroxy-D-proline precursor. A representative synthetic route, adapted from the synthesis of its enantiomer, involves the O-methylation of the hydroxyl group, followed by the introduction of the Fmoc protecting group.[2]
Experimental Protocol:
Step 1: O-Methylation of a Protected 4-Hydroxy-D-proline
-
Starting Material: Begin with a suitably protected (4S)-4-hydroxy-D-proline derivative, for instance, N-tert-Butoxycarbonyl-(2R,4S)-4-hydroxyproline benzyl ester.
-
Reaction Setup: Dissolve the starting material in anhydrous acetone under an inert atmosphere (e.g., Argon).
-
Methylation: Add methyl iodide (CH₃I) and silver(I) oxide (Ag₂O) to the solution. The reaction is typically stirred at room temperature for 24 hours. A second addition of methyl iodide and silver oxide may be necessary to drive the reaction to completion.
-
Work-up: After the reaction is complete, filter the suspension to remove insoluble silver salts. Concentrate the filtrate under reduced pressure to obtain the crude methylated product.
Step 2: Deprotection of the Amine and Carboxylic Acid
-
Boc Deprotection: The N-Boc protecting group is removed by treating the methylated intermediate with a strong acid, such as 4N HCl in dioxane, at room temperature.
-
Benzyl Ester Cleavage: The benzyl ester can be cleaved via hydrogenolysis, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Step 3: Fmoc Protection
-
Reaction Setup: Dissolve the deprotected 4-methoxy-D-proline in a saturated aqueous sodium bicarbonate solution.
-
Fmocylation: Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in dioxane to the aqueous solution. Stir the resulting suspension for several hours at room temperature.
-
Work-up and Purification: Acidify the reaction mixture with a mineral acid (e.g., 2N HCl) to a low pH. Extract the product into an organic solvent such as ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (4S)-1-Fmoc-4-methoxy-D-proline, as a white solid.[2]
Spectroscopic Analysis
The structural identity and purity of (4S)-1-Fmoc-4-methoxy-D-proline are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. Based on data for the enantiomeric compound, the following characteristic signals are expected.[2]
-
¹H NMR (in DMSO-d₆): Aromatic protons of the Fmoc group will appear in the range of δ 7.2-7.9 ppm. The methoxy group will present as a singlet around δ 3.3 ppm. Protons on the pyrrolidine ring will exhibit complex multiplets between δ 2.0-4.4 ppm.
-
¹³C NMR (in DMSO-d₆): The carbonyl carbons of the carboxylic acid and the Fmoc group will be observed in the downfield region (δ 154-173 ppm). The aromatic carbons of the Fmoc group will resonate between δ 120-144 ppm. The methoxy carbon will appear around δ 56 ppm. The carbons of the pyrrolidine ring will be found in the range of δ 34-79 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 368.4 or the sodium adduct [M+Na]⁺ at m/z 390.4.
Applications in Peptide Synthesis and Drug Discovery
The primary application of (4S)-1-Fmoc-4-methoxy-D-proline is as a building block in solid-phase peptide synthesis. The incorporation of this modified amino acid can significantly influence the properties of the resulting peptide.
Conformational Control in Peptides
Proline and its derivatives are known to act as "helix breakers" and are often found in β-turns.[1] The stereochemistry and substitution at the 4-position of the proline ring can bias the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo), which in turn influences the local peptide backbone conformation.[2]
-
Cγ-endo Pucker: The 4S-methoxy group, being an electronegative substituent, is expected to favor a Cγ-endo ring pucker. This conformation is often associated with a higher propensity for the preceding peptide bond to adopt a cis conformation, although the steric bulk of the methoxy group may also play a role.
-
Modulation of Bioactivity: By controlling the local conformation, the introduction of (4S)-4-methoxy-D-proline can be used to stabilize specific secondary structures, such as β-turns, which are often critical for receptor binding and biological activity. This makes it a valuable tool for peptidomimetic design and the development of peptide-based therapeutics.
Advantages in Solid-Phase Peptide Synthesis (SPPS)
The use of the Fmoc protecting group offers several advantages in SPPS:
-
Mild Deprotection: The Fmoc group is removed under mild basic conditions (typically with piperidine in DMF), which is compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[][4][7][8][9]
-
Orthogonality: The Fmoc/tBu protection strategy is orthogonal, allowing for selective deprotection of the N-terminus without affecting the side-chain protecting groups, which is crucial for complex peptide synthesis and on-resin modifications.[4]
-
Automation: The deprotection of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be monitored by UV spectroscopy, enabling real-time monitoring and automation of the synthesis process.[4][9]
Safety and Handling
(4S)-1-Fmoc-4-methoxy-D-proline should be handled in accordance with standard laboratory safety procedures.
-
Hazard Classification: It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be performed in a well-ventilated area or a fume hood.
References
-
Shoulders, M. D., Kotch, F. W., Choudhary, A., Guzei, I. A., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 132(31), 10857–10865. [Link]
- Ohori, R., et al. (n.d.).
-
Mandal, G., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. Molecules, 29(5), 1008. [Link]
-
PubChem. (n.d.). (4S)-1-Fmoc-4-methyl-L-proline. Retrieved from [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Israel Journal of Chemistry, 53(9-10), 664-678. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-14. [Link]
-
Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 49(1), 170–178. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4S)-1-Fmoc-4-methoxy-D-proline | 2171285-66-6 [sigmaaldrich.com]
- 6. (4S)-1-Fmoc-4-methoxy-D-proline 95% | CAS: 2171285-66-6 | AChemBlock [achemblock.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Knowledge Center Archive - Bachem [bachem.com]
The Stereochemical Architecture and Synthetic Utility of (4S)-1-Fmoc-4-methoxy-D-proline
Executive Summary
The engineering of peptide therapeutics and constrained molecular scaffolds heavily relies on the precise control of backbone dihedral angles. (4S)-1-Fmoc-4-methoxy-D-proline (CAS: 2171285-66-6) is a highly specialized unnatural amino acid building block designed to impart rigid conformational constraints into peptide sequences[1]. By combining the D-enantiomeric backbone with a stereospecific 4-methoxy substitution, this molecule leverages profound stereoelectronic forces to dictate ring puckering and amide bond cis/trans isomerization.
This technical guide provides an in-depth analysis of the molecule's stereochemical configuration, the causality behind its thermodynamic behavior, and field-proven methodologies for its incorporation and validation in solid-phase peptide synthesis (SPPS).
Stereochemical Configuration & Molecular Geometry
To understand the utility of (4S)-1-Fmoc-4-methoxy-D-proline, one must first deconstruct its absolute and relative stereochemistry[2]:
-
The Scaffold (C2): The "D-proline" designation indicates an (R) absolute configuration at the C2 stereocenter (the α-carbon).
-
The Substituent (C4): The methoxy group is installed with an (S) configuration.
-
Relative Orientation: Because the C2 is (R) and the C4 is (S), the carboxylic acid group at C2 and the methoxy group at C4 reside on opposite faces of the pyrrolidine ring. This establishes a trans relationship [3].
In standard L-proline derivatives, the trans configuration corresponds to (2S, 4R)—as seen in natural trans-4-hydroxy-L-proline, a critical component of collagen[4]. Therefore, (4S)-1-Fmoc-4-methoxy-D-proline is the exact enantiomeric analog of the highly stabilizing trans-4-methoxy-L-proline[5].
Conformational Dynamics: The Gauche Effect
The true value of this building block lies not just in its steric bulk, but in its electronic influence over the pyrrolidine ring pucker. Proline rings dynamically interconvert between two primary puckered states: Cγ-endo and Cγ-exo .
The Causality of the Cγ-exo Pucker
In (2R, 4S)-4-methoxy-D-proline, the highly electronegative oxygen atom of the methoxy group exerts a strong gauche effect [5]. To minimize dipole-dipole repulsion and maximize stabilizing σ→σ∗ orbital overlap between the C-O bond and the C-N bond, the molecule is forced into a conformation where the N1 and O4 atoms maintain a gauche dihedral angle (~60°).
To accommodate this geometry while maintaining the trans relationship of the substituents, the Cγ atom must pucker out of the plane on the side opposite to the C2-carboxyl group. This is the Cγ-exo pucker [4].
Thermodynamic Consequences
The enforcement of the Cγ-exo pucker has a cascading effect on the macroscopic structure of the peptide:
-
Preorganization of Dihedrals: The exo pucker restricts the backbone dihedral angles ( ϕ,ψ ) to values highly conducive to polyproline II (PPII) helical structures.
-
n → π Interaction:* The pucker brings the carbonyl oxygen of the preceding residue into optimal Bürgi-Dunitz trajectory with the carbonyl carbon of the proline, enhancing a stabilizing n→π∗ interaction[6].
-
High trans/cis Ratio: These combined stereoelectronic effects heavily bias the preceding prolyl amide bond toward the trans conformation ( Ktrans/cis>5.0 ), minimizing the structural heterogeneity caused by cis amide bonds[5].
Mechanistic pathway of stereoelectronic effects dictating prolyl conformation.
Quantitative Conformational Data
The table below summarizes the profound impact of stereochemistry and substitution on proline conformational parameters. Notice how the (2R, 4S) configuration perfectly mirrors the stabilizing effects of natural (2S, 4R) derivatives.
| Proline Derivative | Absolute Configuration | Relative Configuration | Preferred Ring Pucker | Ktrans/cis Ratio | Structural Impact |
| L-Proline | (2S) | N/A | Cγ-endo | ~4.0 | Baseline |
| trans-4-Hydroxy-L-proline | (2S, 4R) | trans | Cγ-exo | ~5.0 | Stabilizing |
| trans-4-Methoxy-L-proline | (2S, 4R) | trans | Cγ-exo | ~5.5 | Highly Stabilizing |
| trans-4-Methoxy-D-proline | (2R, 4S) | trans | Cγ-exo | ~5.5 | Stabilizing (D-scaffold) |
| cis-4-Methoxy-L-proline | (2S, 4S) | cis | Cγ-endo | ~2.5 | Destabilizing |
Experimental Methodology: SPPS Incorporation
The incorporation of (4S)-1-Fmoc-4-methoxy-D-proline requires careful attention. While the Fmoc group provides standard base-labile protection[1], the secondary amine of the proline ring makes the subsequent coupling step sterically hindered. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis.
Protocol 1: Coupling and Validation Workflow
Step 1: Amino Acid Activation
-
Reagents: 3.0 equivalents of (4S)-1-Fmoc-4-methoxy-D-proline, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in anhydrous DMF.
-
Rationale: HATU is selected over HBTU due to its superior efficiency in coupling sterically hindered secondary amines. The slight under-stoichiometry of HATU prevents capping of the resin by unreacted uronium species.
Step 2: Coupling Reaction
-
Procedure: Add the activated mixture to the deprotected resin. Agitate at room temperature for 60–90 minutes.
-
Causality: The 4-methoxy group introduces mild steric bulk. Extending the coupling time from the standard 30 minutes to 60 minutes ensures complete acylation.
Step 3: Self-Validation (The Chloranil Test)
-
Procedure: Extract a few beads of resin. Wash with DCM. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Rationale: Standard Kaiser (ninhydrin) tests often yield false negatives for secondary amines (like the N-terminus of a newly coupled proline). The Chloranil test specifically detects secondary amines. A colorless/yellow bead indicates successful coupling (no free amine); a dark blue/green bead indicates incomplete coupling.
Step 4: Subsequent Coupling (Critical Step)
-
Procedure: When coupling the next amino acid onto the N-terminus of the newly deprotected 4-methoxy-D-proline, use highly reactive activating agents (e.g., COMU or symmetric anhydrides) and elevate the temperature to 50°C if utilizing microwave-assisted SPPS.
Self-validating solid-phase peptide synthesis workflow for Fmoc-(4S)-Mop-OH.
Analytical Validation: NMR Spectroscopy
To verify that the incorporated (4S)-methoxy-D-proline is exerting the intended conformational control, 2D-NMR (NOESY/ROESY) is required.
-
Determining cis/trans Ratio: Integrate the cross-peaks between the H α of the preceding residue and the H δ protons of the proline. A strong Hαi−1→Hδi NOE indicates a trans amide bond, while an Hαi−1→Hαi NOE indicates a cis amide bond.
-
Validating the Pucker: The Cγ-exo pucker can be confirmed by analyzing the 3JH,H coupling constants between the H α and H β protons, as the exo pucker distinctly alters the dihedral angles compared to the endo pucker, resulting in a characteristic splitting pattern in the 1D 1H NMR spectrum.
References
-
PubChem. "(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074". National Center for Biotechnology Information.[Link]
-
Shoulders, M. D., & Raines, R. T. "Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein". Biochemistry, ACS Publications. [Link]
-
Bhattacharjee, A., & Bansal, M. "Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation". PMC, National Institutes of Health.[Link]
-
Shoulders, M. D., et al. "The aberrance of the 4S diastereomer of 4-hydroxyproline". PubMed, National Institutes of Health.[Link]
Sources
- 1. (4S)-1-Fmoc-4-methoxy-D-proline | 2171285-66-6 [sigmaaldrich.com]
- 2. (4S)-1-Fmoc-4-methoxy-D-proline 95% | CAS: 2171285-66-6 | AChemBlock [achemblock.com]
- 3. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The aberrance of the 4S diastereomer of 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR chemical shifts for (4S)-1-Fmoc-4-methoxy-D-proline
Comprehensive 1 H and 13 C NMR Characterization of (4S)-1-Fmoc-4-methoxy-D-proline: A Technical Guide for Rotameric Assignment
Executive Summary
The incorporation of non-canonical amino acids, such as (4S)-1-Fmoc-4-methoxy-D-proline, into peptide scaffolds is a cornerstone of modern drug discovery. The methoxy substitution at the C4 position modulates the pyrrolidine ring pucker, directly impacting the pharmacokinetic properties and target affinity of the resulting peptidomimetics. However, the structural validation of this building block via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
This whitepaper provides an authoritative, in-depth guide to acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of (4S)-1-Fmoc-4-methoxy-D-proline. By detailing the causality behind rotameric signal duplication and providing self-validating experimental workflows, this guide equips researchers with the analytical frameworks necessary to ensure absolute structural integrity in peptide synthesis.
Structural and Stereochemical Context
To accurately interpret the NMR spectra, one must first deconstruct the stereochemical and thermodynamic environment of the molecule.
Stereochemical Topology
(4S)-1-Fmoc-4-methoxy-D-proline possesses two chiral centers: (2R, 4S) . Because it is a D-proline derivative, the α -carbon (C2) has the (R) configuration. The (4S) designation indicates that the C4-methoxy group is situated trans to the C2-carboxylic acid across the pyrrolidine ring. It is critical to note that in an achiral NMR solvent (e.g., CDCl 3 or DMSO- d6 ), the NMR spectra of this compound will be entirely indistinguishable from its enantiomer, (4R)-1-Fmoc-4-methoxy-L-proline.
The Causality of Rotameric Splitting
The most prominent feature of Fmoc-protected proline derivatives in NMR spectroscopy is the duplication of signals[1]. This is not indicative of an impurity, but rather a thermodynamic consequence of the tertiary carbamate bond. The C–N bond of the carbamate possesses partial double-bond character due to resonance, which restricts free rotation. This results in two distinct conformational isomers (rotamers): the trans (Z-conformer) and the cis (E-conformer).
In CDCl 3 at 298 K, these rotamers interconvert slowly on the NMR timescale, typically existing in a ratio of approximately 1:1 to 2:1 (trans:cis). Consequently, nearly every proton and carbon in the molecule will present as two distinct peaks.
Thermodynamic equilibrium between trans and cis rotamers of the Fmoc-carbamate tertiary amide.
Experimental Workflow: Self-Validating NMR Acquisition
To confidently assign the complex spectra of this molecule, a rigorous, step-by-step methodology must be employed. The following protocol is designed as a self-validating system: any ambiguity in the 1D spectra is systematically resolved by 2D correlation and thermodynamic validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 15–20 mg of (4S)-1-Fmoc-4-methoxy-D-proline in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl 3 is preferred over DMSO- d6 for initial characterization because it maximizes the chemical shift dispersion of the rotamers, making the duplicated peaks easier to integrate and assign.
-
-
Instrument Tuning and 1D Acquisition:
-
Acquire standard 1 H (400 or 500 MHz) and 13 C (100 or 125 MHz) spectra at 298 K. Ensure a sufficient relaxation delay (D1 ≥ 2.0 s) to allow for accurate integration of the rotameric ratios.
-
-
2D Correlation (HSQC & HMBC):
-
Run a 1 H- 13 C HSQC experiment to map protons directly to their attached carbons. This is critical for differentiating the diastereotopic C3 ( β ) and C5 ( δ ) protons of the pyrrolidine ring.
-
Causality: Because the C4 position is substituted with a methoxy group, the two protons on C3 (and C5) exist in different magnetic environments (diastereotopic) and will couple with each other, creating complex multiplets. HSQC resolves which multiplets belong to the same carbon.
-
-
Thermodynamic Validation via VT-NMR:
-
To definitively prove that peak duplication is caused by rotamers and not chemical impurities, perform Variable Temperature (VT) NMR.
-
Heat the sample incrementally to 330 K (in CDCl 3 ) or 350 K (in DMSO- d6 ).
-
Self-Validation: As thermal energy surpasses the rotational barrier ( ΔG‡ ), the interconversion rate exceeds the NMR timescale. The doubled peaks will broaden and eventually coalesce into a single, time-averaged peak. Impurity peaks will remain static.
-
Workflow for the complete NMR characterization and rotameric assignment of Fmoc-proline derivatives.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for (4S)-1-Fmoc-4-methoxy-D-proline in CDCl 3 at 298 K. Because of the rotameric equilibrium, chemical shifts are presented as ranges or paired values representing the major and minor conformers.
Table 1: 1 H NMR Chemical Shifts (Expected Ranges in CDCl 3 )
| Position / Group | Expected Shift ( δ , ppm) | Multiplicity & Integration | Mechanistic Notes |
| Fmoc Aromatics | 7.76, 7.58, 7.40, 7.31 | d (2H), m (2H), t (2H), t (2H) | Characteristic 8-proton system of the fluorenyl core. |
| Fmoc -CH- | 4.15 – 4.30 | m (1H) | Often overlaps with Fmoc -CH
2
|
| Fmoc -CH 2 - | 4.25 – 4.45 | m (2H) | Diastereotopic due to proximity to the chiral C2 center. |
| Pro C2 ( α -CH) | 4.35 / 4.48 | m (1H) | Doubled due to cis/trans rotamers. Highly deshielded. |
| Pro C4 ( γ -CH) | 3.90 – 4.05 | m (1H) | Deshielded by the electronegative oxygen of the methoxy group. |
| Pro C5 ( δ -CH 2 ) | 3.50 – 3.75 | m (2H) | Diastereotopic pair; doubled by rotamers (4 distinct signals possible). |
| -OCH 3 (Methoxy) | 3.30 / 3.35 | s (3H) | Sharp singlet, cleanly doubled by the rotameric equilibrium. |
| Pro C3 ( β -CH 2 ) | 2.05 – 2.45 | m (2H) | Diastereotopic pair; complex multiplet due to coupling with C2 and C4. |
Table 2: 13 C NMR Chemical Shifts (Expected Ranges in CDCl 3 )
| Position / Group | Expected Shift ( δ , ppm) | Mechanistic Notes |
| Carboxylic Acid (C=O) | 175.5 / 176.2 | Highly deshielded; doubled by rotamers. |
| Carbamate (C=O) | 154.5 / 155.2 | Fmoc carbonyl; doubled by rotamers. |
| Fmoc Aromatics | 144.0, 143.8, 141.3, 127.7, 127.1, 125.2, 120.0 | Standard fluorenyl aromatic carbon shifts. |
| Pro C4 ( γ -CH) | 77.5 / 78.5 | Shifted significantly downfield compared to unsubstituted proline (~25 ppm) due to the -OMe group. |
| Fmoc -CH 2 - | 67.5 / 67.8 | Aliphatic carbon attached to the carbamate oxygen. |
| Pro C2 ( α -CH) | 57.8 / 58.5 | Alpha carbon; sensitive to rotameric state. |
| -OCH 3 (Methoxy) | 56.4 / 56.6 | Methoxy carbon. |
| Pro C5 ( δ -CH 2 ) | 51.5 / 52.1 | Adjacent to the pyrrolidine nitrogen. |
| Fmoc -CH- | 47.1 / 47.3 | Bridgehead carbon of the fluorenyl group. |
| Pro C3 ( β -CH 2 ) | 35.2 / 36.5 | Upfield aliphatic carbon of the pyrrolidine ring. |
Conclusion
The NMR characterization of (4S)-1-Fmoc-4-methoxy-D-proline requires a deep understanding of stereochemistry and thermodynamic equilibria. By recognizing that the duplication of signals is a fundamental physical property of the Fmoc-carbamate tertiary amide—and not an artifact of poor synthesis—researchers can confidently assign the structure. Utilizing 2D correlation to resolve diastereotopic protons and VT-NMR to validate rotameric coalescence ensures absolute scientific integrity in the analytical pipeline.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]
-
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412. [Link]
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. [Link]
-
Bera, S., et al. (2024). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules (MDPI), 29(7), 1460. [Link]
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An In-Depth Technical Guide to (4S)-1-Fmoc-4-methoxy-D-proline: Properties and Applications in Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of (4S)-1-Fmoc-4-methoxy-D-proline, a specialized amino acid derivative crucial for the design and synthesis of advanced peptides and peptidomimetics. Tailored for researchers, chemists, and professionals in drug development, this document delves into the fundamental chemical properties of the molecule, the strategic rationale for its use, and its practical application in modern synthetic workflows.
Introduction: The Strategic Value of Substituted Prolines
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on the peptide backbone. The strategic modification of this ring at the C4 position offers a powerful tool to modulate the structural and, consequently, the functional properties of peptides. The introduction of substituents, such as a methoxy group in (4S)-1-Fmoc-4-methoxy-D-proline, allows for fine-tuning of local geometry through steric and stereoelectronic effects.[1][2] These modifications can profoundly influence the proline ring pucker (the endo/exo conformation of the five-membered ring) and the cis/trans isomerization of the preceding peptide bond.[1][3] Such control is paramount in designing peptides with enhanced stability, specific secondary structures, or improved biological activity, making 4-substituted prolines indispensable in contemporary peptide chemistry and drug discovery.[2]
Core Chemical Properties: Molecular Weight vs. Exact Mass
A precise understanding of a molecule's mass is fundamental for its characterization and application in quantitative and analytical workflows. For (4S)-1-Fmoc-4-methoxy-D-proline, it is critical to distinguish between two key mass-related parameters: molecular weight (or formula weight) and exact mass.
Molecular Weight (Average Mass): The molecular weight is calculated using the weighted average of the atomic masses of all constituent atoms, considering their natural isotopic abundance. This value is typically used for stoichiometric calculations in bulk chemical synthesis, such as determining the molar equivalents required for a coupling reaction.
Exact Mass (Monoisotopic Mass): The exact mass is calculated by summing the masses of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine or confirm the elemental composition of a molecule with high precision.
The key quantitative properties of (4S)-1-Fmoc-4-methoxy-D-proline are summarized below.
| Property | Value | Source / Method |
| Chemical Formula | C₂₁H₂₁NO₅ | [5] |
| Molecular Weight (FW) | 367.4 g/mol | [5] |
| Exact Mass | 367.14197 Da | Calculated[6] |
| CAS Number | 2171285-66-6 | [5] |
| IUPAC Name | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | [5] |
Scientific Rationale and Applications in Drug Development
The incorporation of (4S)-1-Fmoc-4-methoxy-D-proline into a peptide sequence is a deliberate design choice driven by the desire to enforce specific conformational biases. The stereochemistry at the C4 position, coupled with the electronic nature of the methoxy substituent, dictates these effects.
Control of Peptide Conformation
Substituents on the proline ring can stereoelectronically favor one ring pucker over another. An electron-withdrawing substituent at the 4S position, like the methoxy group, tends to favor the Cγ-endo ring pucker.[7] This puckering preference is linked to the cis/trans isomerism of the preceding X-Pro peptide bond. Specifically, an endo ring pucker is often associated with a higher population of the cis amide bond conformer.[1][3] This ability to stabilize a cis conformation is a powerful tool in peptidomimicry and the design of bioactive peptides where a specific turn or loop structure is required for receptor binding or enzymatic activity.
Enhancing Stability and Modulating Bioactivity
By locking the peptide backbone into a more defined conformation, the incorporation of 4-substituted prolines can increase a peptide's resistance to proteolytic degradation. Furthermore, the precise three-dimensional arrangement of pharmacophoric groups is critical for biological function. The use of (4S)-1-Fmoc-4-methoxy-D-proline allows researchers to systematically probe structure-activity relationships (SAR) by assessing how induced conformational changes impact binding affinity and efficacy.[8] This makes it a valuable building block in the development of novel peptide therapeutics with improved pharmacological profiles.
Experimental Workflow: Incorporation via Fmoc-SPPS
(4S)-1-Fmoc-4-methoxy-D-proline is designed for seamless integration into standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols.[9][10] The Fmoc group provides temporary protection for the α-amine, which is stable under the acidic conditions used for final cleavage but readily removed by a mild base, typically piperidine.[9][11]
The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is as follows:
-
Resin Preparation: The synthesis begins with a solid support (resin), to which the first amino acid is anchored.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Activation and Coupling: (4S)-1-Fmoc-4-methoxy-D-proline is pre-activated in solution using a coupling reagent (e.g., HBTU, HATU) to form an active ester. This activated amino acid is then added to the resin, where it couples to the free amine of the preceding residue, forming a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
-
Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
The following diagram illustrates the core cycle of Fmoc-SPPS for the incorporation of (4S)-1-Fmoc-4-methoxy-D-proline.
Caption: Core cycle of Fmoc-SPPS for amino acid incorporation.
Conclusion
(4S)-1-Fmoc-4-methoxy-D-proline is a highly specialized chemical tool that provides peptide chemists with a sophisticated method for influencing molecular conformation. Its ability to modulate proline ring pucker and the subsequent cis/trans amide bond equilibrium makes it an invaluable asset in the rational design of peptides and peptidomimetics with tailored structural properties. A thorough understanding of its core chemical attributes, particularly the distinction between molecular weight and exact mass, is essential for its successful application in both synthesis and analysis. As the demand for more stable and potent peptide-based therapeutics grows, the strategic use of such conformationally defined building blocks will continue to be a cornerstone of innovation in drug discovery and development.
References
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 4078–4095. [Link]
-
Verma, S., & Guchhait, G. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 131–146. [Link]
-
Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
Journal of the American Chemical Society. (2013). Effects of proline ring pucker on main-chain ϕ, ψ, and ω torsion angles. [Link]
-
MDPI. (2025). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences. [Link]
-
PubMed. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. [Link]
-
BioChemCalc. (n.d.). Exact Mass Calculator. [Link]
-
University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. [Link]
-
Raines, R. T., & Shoulders, M. D. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 132(31), 10857–10865. [Link]
-
Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
BioChemCalc. (n.d.). Exact Mass Calculator. [Link]
-
Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. [Link]
-
Shoulders, M. D., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 132(31), 10857–10865. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. (4S)-1-Fmoc-4-methoxy-D-proline 95% | CAS: 2171285-66-6 | AChemBlock [achemblock.com]
- 6. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 7. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chempep.com [chempep.com]
Solvation Thermodynamics and Application Profile of (4S)-1-Fmoc-4-methoxy-D-proline in Organic Solvents
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction & Structural Rationale
In advanced Solid-Phase Peptide Synthesis (SPPS) and rational drug design, conformationally constrained unnatural amino acids are critical for developing target-specific therapeutics, such as collagen mimetics and highly selective caspase inhibitors [1]. Among these, (4S)-1-Fmoc-4-methoxy-D-proline represents a unique solvation challenge.
As a Senior Application Scientist, I approach the solubility of this compound not merely as a physical dissolution step, but as a thermodynamic prerequisite. The structural nuances of this molecule dictate its behavior in organic solvents:
-
The Fmoc (Fluorenylmethyloxycarbonyl) Group: Imparts significant lipophilicity and promotes intermolecular π−π stacking, driving the need for solvents with high dispersive forces.
-
The 4-Methoxy Substitution: The ether linkage at the 4S position introduces a highly localized dipole and acts as a potent hydrogen-bond acceptor. This fundamentally alters the exo/endo ring pucker dynamics compared to standard Fmoc-Pro-OH, requiring solvents with a high dielectric constant to overcome the crystalline lattice energy.
-
D-Proline Stereochemistry: The unnatural stereocenter introduces unique steric hindrance during coupling, meaning that maintaining a high, fully solvated concentration of the activated ester is non-negotiable for achieving >99% coupling yields.
Solvation thermodynamics based on the structural moieties of the proline derivative.
Solubility Profile in Key Organic Solvents
The choice of solvent directly impacts the swelling of the polystyrene/PEG resin and the thermodynamic availability of the amino acid [4]. Below is the synthesized quantitative and semi-quantitative solubility data for (4S)-1-Fmoc-4-methoxy-D-proline.
Table 1: Solubility Profile and Application Suitability
| Solvent System | Dielectric Constant ( ε ) | Estimated Solubility Limit | SPPS Suitability | Mechanistic Causality |
| DMF (N,N-Dimethylformamide) | 36.7 | > 0.5 M | Excellent | Optimal balance of polarity and H-bond acceptance. Fully solvates the Fmoc group and the methoxy dipole [2]. |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | > 0.5 M | Excellent | Superior for breaking hydrophobic aggregation. Often used in synthesizing difficult, aggregation-prone sequences. |
| DCM (Dichloromethane) | 8.9 | < 0.1 M | Poor (Alone) | Lacks H-bonding capacity. Requires co-solvents (e.g., 1-pyrrolidone or DMF) to solvate the methoxy dipole effectively [1][2]. |
| TEP-DMSO (3:1 v/v) | ~ 40.0 | 0.3 - 0.4 M | Good (Green) | Emerging green alternative. DMSO solvates the polar moieties while Triethyl phosphate (TEP) provides bulk solvation [3]. |
| 2-MeTHF | 6.9 | < 0.1 M | Poor | Insufficient polarity for this specific methoxy-proline derivative, though useful for general resin washing [4]. |
Self-Validating Experimental Protocol: Solvation & Coupling
In peptide chemistry, incomplete dissolution leads to truncated sequences and complex purification profiles. The following protocol is designed as a self-validating system , ensuring that every step is chemically verified before proceeding.
Phase 1: Solvent Preparation and Dissolution
Causality: We target a concentration of 0.2 M to 0.4 M. Concentrations below 0.2 M reduce the bimolecular coupling rate, while concentrations above 0.4 M risk precipitation of the activated ester intermediate.
-
Weighing: Accurately weigh 4.0 equivalents (relative to resin loading) of (4S)-1-Fmoc-4-methoxy-D-proline.
-
Solvation: Add peptide synthesis-grade DMF (or TEP-DMSO 3:1 for green protocols) to achieve a 0.2 M concentration [3].
-
Agitation: Vortex vigorously for 60 seconds at room temperature.
-
Validation Check (Visual & Spectrophotometric): Inspect the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete solvation of the Fmoc-lattice, which will clog the automated synthesizer lines or lead to failed couplings. If turbid, gently warm to 35°C or add 5% v/v NMP.
Phase 2: Pre-Activation
Causality: Pre-activation converts the stable carboxylic acid into a highly reactive species. We utilize OxymaPure over traditional HOBt due to its superior solubility profile and lower risk of explosive degradation.
-
Reagent Addition: Add 4.0 equivalents of OxymaPure and 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the dissolved amino acid.
-
Incubation: Allow the mixture to pre-activate for exactly 3 to 5 minutes.
-
Validation Check: A slight color change (usually pale yellow) indicates the successful formation of the active ester.
Phase 3: Solid-Phase Coupling
Causality: D-proline derivatives are sterically hindered. Extended coupling times and elevated temperatures (if resin permits) are often required to drive the reaction to completion.
-
Transfer: Add the activated solution to the pre-swelled resin (e.g., Rink Amide AM resin swelled in DCM/DMF).
-
Agitation: Shake or sparge with nitrogen for 60 to 90 minutes at room temperature.
-
Validation Check (Chloranil Test): Because proline is a secondary amine, the standard Kaiser (ninhydrin) test is ineffective for detecting unreacted proline on the resin. You must perform a Chloranil test .
-
Pass: Colorless or pale yellow beads indicate complete coupling.
-
Fail: Blue or green beads indicate unreacted secondary amines. Do not proceed to Fmoc deprotection. Re-couple using HATU/DIPEA in NMP.
-
Self-validating workflow for the solvation and coupling of the Fmoc-proline derivative.
References
-
Google Patents - Inhibitors of caspases, pharmaceutical compositions comprising thereof and their use (HU227920B1). Details the use of Fmoc-4-methoxy-proline in specific solvent systems including methylene chloride and 1-pyrrolidone. 1
-
Benchchem - A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Outlines the general solubility parameters of Fmoc-amino acids in DMF, NMP, and DCM. 2
-
Taylor & Francis - Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Validates the use of TEP-DMSO as a high-solubility green alternative for Fmoc-derivatives. 3
-
ACS Publications - Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Discusses the limitations of 2-MeTHF and swelling properties of various resins in organic solvents. 4
Sources
Architectural Control of Peptide Backbones: The Stereoelectronic Imperative of 4-Methoxy-D-Proline Derivatives
Target Audience: Researchers, Biophysicists, and Peptide Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The Paradigm of Stereoelectronic Backbone Control
In the development of peptide-based therapeutics, conformational flexibility and proteolytic susceptibility remain the primary barriers to clinical translation. While canonical amino acids rely on bulky side chains to sterically guide folding, proline derivatives offer a more elegant solution: stereoelectronic preorganization .
By functionalizing the pyrrolidine ring of D-proline with a 4-methoxy group, drug developers can harness the gauche effect to rigidly lock the peptide backbone into specific, predictable architectures—most notably, Type II' β-turns. This whitepaper dissects the mechanistic causality behind 4-methoxy-D-proline derivatives, providing the theoretical grounding, quantitative data, and self-validating experimental workflows necessary to deploy these non-canonical amino acids in advanced drug design.
Mechanistic Causality: The Gauche Effect and Ring Pucker
To understand the utility of 4-methoxy-D-proline, we must first examine the stereoelectronic engine that drives its conformational rigidity. The cyclic nature of the pyrrolidine ring inextricably couples its side-chain pucker to the backbone dihedral angles ( ϕ , ψ ) and the cis/trans isomerization of the preceding amide bond ( ω ).
When an electronegative group—such as a methoxy (–OCH₃) moiety—is introduced at the C4 position, it induces a strong stereoelectronic gauche effect. The electronegative oxygen lowers the energy of the σ
- orbital of the C γ –O bond. This allows for hyperconjugation from the adjacent C β –H σ bond into the σ
- orbital, thermodynamically stabilizing the conformation where the electronegative substituent and the ring nitrogen are gauche to each other. The local backbone conformation is defined by these dihedral angles, and substitutions on the proline ring modulate both the side chain (endo/exo) and backbone (cis/trans) equilibria1[1].
Crucially, the O-methylation of hydroxyproline removes hydrogen-bond donor capacity, proving that stabilization arises fundamentally from stereoelectronic preorganization rather than hydration networks2[2].
The C γ -Exo vs. C γ -Endo Dichotomy
Stereoelectronic effects dictate that an electron-withdrawing substituent on the 4R position favors an exo ring pucker, whereas the 4S position favors an endo pucker3[3]. The exo pucker increases the distance between the C δ protons and the preceding residue's α -carbon. This relief of steric clash heavily biases the thermodynamic equilibrium of the amide bond toward the trans isomer (increasing the Ktrans/cis ratio). The exo ring pucker correlates strongly with the trans peptide bond conformation, optimizing the Bürgi–Dunitz trajectory necessary for n→π
-
Caption: Logical pathway of stereoelectronic effects dictating peptide backbone conformation.
The D-Chirality Advantage: Inverting Ramachandran Space
While L-proline derivatives are standard for stabilizing extended Polyproline II (PPII) helices, D-proline derivatives serve a fundamentally different architectural purpose. D-amino acids invert the energetically allowed regions of the Ramachandran plot. D-proline strongly favors positive ϕ angles (approx. +60°), a strict prerequisite for the i+1 position of a Type II' β -turn—a motif ubiquitous in bioactive macrocyclic peptides.
By utilizing (2R, 4S)-methoxy-D-proline , we achieve a synergistic structural lock:
-
The D-Chirality (2R): Forces the backbone into the positive ϕ hemisphere, initiating the turn.
-
The 4S-Methoxy Group: Acts trans to the carboxylate (equivalent to the 2S, 4R relationship in L-proline), enforcing the exo pucker via the gauche effect. This locks the amide bond in the trans geometry, preventing the peptide from relaxing into a non-bioactive cis-amide conformation.
Furthermore, the methoxy group replaces the highly polar hydroxyl group of hydroxyproline with a lipophilic methyl ether. This enhances membrane permeability and oral bioavailability while maintaining the exact stereoelectronic constraints required for structural rigidity.
Quantitative Conformational Data
The thermodynamic superiority of the methoxy substitution is evident when comparing melting temperatures ( Tm ) and isomerization constants ( Ktrans/cis ). Thermodynamic measurements reveal that (4R)-methoxyproline increases the melting temperature of collagen model peptides to 70 °C, significantly higher than the 41 °C of unsubstituted variants 5[5].
| Parameter | L-Proline (Pro) | (4R)-Hydroxy-L-Pro | (4R)-Methoxy-L-Pro | (4S)-Methoxy-L-Pro | (2R,4S)-Methoxy-D-Pro |
| Ring Pucker | Mixed (Endo/Exo) | Exo | Exo | Endo | Exo (relative to D-ring) |
| Ktrans/cis | ~4.0 | ~6.1 | 6.7 | < 2.0 | > 6.0 |
| Dihedral ψ | ~150° | 151° | 148° | 153° | ~ -148° (Inverted) |
| Model Tm (°C) | 41.0 °C | 61.0 °C | 70.0 °C | Destabilized | High (Turn Promoter) |
Table 1: Thermodynamic and structural parameters of proline derivatives. Data synthesized from thermodynamic profiling of model peptides.
Experimental Workflows for Conformational Validation
To engineer self-validating systems, researchers must prove that the observed structural stability is a thermodynamic reality, not a kinetic artifact. The following protocols outline the gold-standard methodologies for validating the conformational impact of 4-methoxy-D-proline.
Caption: Experimental workflow for validating conformational stability of substituted peptides.
Protocol A: Thermodynamic Profiling of cis/trans Isomerization via NMR
Causality Focus: Utilizing ROESY to overcome the NOE null-point in mid-sized peptides.
-
Sample Preparation: Dissolve the purified peptide (>95% via RP-HPLC) in D₂O or CDCl₃ to a concentration of 2-5 mM. Rationale: High concentration is required for 2D NMR, but D₂O prevents exchangeable amide protons from obscuring the aliphatic α -proton region.
-
Data Acquisition (ROESY): Acquire 1D ¹H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. Rationale: Peptides in the 1-3 kDa range often have correlation times that result in zero NOE intensity. ROESY guarantees positive cross-peaks regardless of molecular weight, ensuring accurate spatial assignment of the cis and trans conformers.
-
Peak Integration: Identify the distinct α -proton signals of the residue preceding the 4-methoxy-D-proline.
-
Self-Validation & Calculation: Measure Ktrans/cis at multiple serial dilutions. If the ratio remains constant, intermolecular aggregation is ruled out. Calculate Ktrans/cis=∫Itrans/∫Icis .
Protocol B: Thermal Denaturation Analysis via CD Spectroscopy
Causality Focus: Ensuring true thermodynamic equilibrium during unfolding.
-
Sample Preparation: Prepare a 10-50 µM peptide solution in 10 mM phosphate buffer (pH 7.4).
-
Wavelength Selection: Monitor ellipticity at ~225 nm. Rationale: The positive maximum at 225 nm is highly sensitive to the specific backbone dihedrals enforced by the proline derivatives, avoiding interference from random coil absorption at lower wavelengths.
-
Thermal Melt Execution: Heat the sample from 4 °C to 95 °C at a strict ramp rate of 1 °C/min.
-
Self-Validation (Reversibility Check): Immediately perform a reverse temperature ramp (cooling from 95 °C to 4 °C). Rationale: If the cooling curve perfectly overlays the heating curve, the unfolding is fully reversible, proving the extracted Tm and ΔG represent a true thermodynamic equilibrium rather than a kinetically trapped state.
Strategic Applications in Drug Development
The integration of 4-methoxy-D-proline into a drug development pipeline offers two distinct pharmacological advantages:
-
Absolute Proteolytic Resistance: Endogenous human proteases (e.g., DPP-4, prolyl endopeptidases) are highly stereospecific for L-amino acids. The D-chirality completely abrogates protease recognition, extending the in vivo half-life of the peptide from minutes to days.
-
Enhanced Lipophilicity for Intracellular Targeting: While maintaining the exact stereoelectronic preorganization of hydroxyproline, the methoxy ether caps the polar hydroxyl group. This lowers the polar surface area (PSA) of the peptide, significantly improving passive membrane permeability for targets traditionally deemed "undruggable" by biologics.
References
- Source: nih.
- Source: google.com (Google Patents)
- Source: portlandpress.
- Source: acs.
- Source: scispace.
Sources
- 1. scispace.com [scispace.com]
- 2. US7858741B2 - Stabilization of the collagen triple helix by O-methylation of hydroxyproline residues - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (4S)-1-Fmoc-4-methoxy-D-proline in Advanced Peptidomimetics
Executive Summary
The synthesis of highly stable, protease-resistant collagen and elastin mimetics relies heavily on the precise stereoelectronic preorganization of the peptide backbone. (4S)-1-Fmoc-4-methoxy-D-proline (CAS: 2171285-66-6) is a critical non-canonical amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). By replacing natural hydroxyproline (Hyp) with its O-methylated, D-enantiomeric counterpart, researchers can probe the thermodynamic limits of triple-helix formation, develop mirror-image proteins, and engineer biomaterials that are entirely resistant to endogenous proteases.
This guide synthesizes the chemical identity, safety protocols, mechanistic utility, and self-validating experimental workflows for utilizing this specific proline derivative.
Chemical Identity & Quantitative Data
To ensure reproducibility in stoichiometric calculations during SPPS, the physical and chemical parameters of the compound must be rigorously verified[1].
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC / Synonym | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
| CAS Registry Number | 2171285-66-6 |
| Molecular Formula | C₂₁H₂₁NO₅ |
| Molecular Weight | 367.4 g/mol |
| Stereochemistry | D-Proline core (2R), with 4S-methoxy substitution |
| Physical Form | White solid / powder |
| Purity Standard | ≥ 95% (typically verified via HPLC/LC-MS) |
Safety Data & Handling Protocols (SDS)
As an Fmoc-protected amino acid, this compound presents specific handling requirements. The following safety data is synthesized from global GHS standards[1].
Table 2: GHS Safety and Hazard Specifications
| Category | Code | Description & Causality |
| Signal Word | Warning | Indicates moderate hazard; requires standard laboratory PPE. |
| Pictogram | GHS07 | Exclamation mark (Irritant). |
| Hazard Statements | H315H319H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation (due to fine powder inhalation). |
| Precautionary | P261P302+P352P305+P351+P338 | Avoid breathing dust. Causality: Fine particulates can bypass upper respiratory cilia.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. |
| Storage | 0–8 °C | Must be stored refrigerated to prevent premature Fmoc cleavage or degradation. |
Mechanistic Grounding: The "Why" Behind 4-Methoxy-D-Proline
In structural biology, the stability of the collagen triple helix was historically attributed to a network of water molecules bridging the hydroxyl groups of (2S,4R)-4-hydroxyproline (Hyp) residues. However, groundbreaking research demonstrated that this hydration network provides little to no thermodynamic benefit[2][3].
Instead, the stabilization is driven by stereoelectronic effects —specifically, the gauche effect. The electronegative substituent on the pyrrolidine ring enforces a specific ring pucker (Cγ-exo or Cγ-endo, depending on the stereocenter), which subsequently preorganizes the main-chain dihedral angles (φ, ψ) into the exact conformation required for triple-helix assembly[4][5].
(4S)-1-Fmoc-4-methoxy-D-proline is the exact enantiomer of the natural O-methylated counterpart (2S, 4R)-Mop.
-
Causality of O-Methylation: By using a methoxy group (-OCH₃) instead of a hydroxyl group (-OH), the stereoelectronic gauche effect is preserved, but the ability to form hydrogen bonds is eliminated[2]. This proves that preorganization, not hydration, drives stability[3].
-
Causality of D-Stereochemistry (2R, 4S): Utilizing the D-enantiomer allows for the synthesis of heterochiral collagen mimetics or fully mirror-image D-peptides. These are critical in drug development because D-peptides are inherently invisible to natural L-proteases, granting them near-infinite biological half-lives.
Fig 1: Stereoelectronic stabilization mechanism of 4-methoxyproline.
Experimental Protocol: Self-Validating SPPS Workflow
Because proline is a secondary amine, coupling the subsequent amino acid onto a resin-bound proline residue is notoriously difficult due to steric hindrance. The following protocol utilizes HATU (a highly reactive uronium salt) to overcome this barrier, paired with a Chloranil test (rather than a Kaiser test) to accurately validate the coupling of secondary amines.
Step-by-Step Methodology
1. Resin Swelling & Preparation
-
Weigh the desired amount of Rink Amide or Wang resin into a fritted reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.
-
Causality: Proper swelling expands the polystyrene matrix, exposing the reactive sites for uniform coupling.
2. Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min).
3. Coupling of (4S)-1-Fmoc-4-methoxy-D-proline
-
Reagents: 4.0 equivalents of (4S)-1-Fmoc-4-methoxy-D-proline, 3.95 equivalents of HATU, and 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: HATU is selected over HBTU because the 7-azabenzotriazole leaving group is more reactive, which is mandatory for the sterically hindered secondary amine of the proline ring. 3.95 eq of HATU prevents capping of the resin by unreacted coupling agent.
-
Dissolve reagents in minimal DMF, activate for 2 minutes, and add to the resin. Agitate for 60–90 minutes.
4. Self-Validation (The Chloranil Test)
-
Do not use the standard Kaiser test. The Kaiser test relies on primary amines to form Ruhemann's purple; proline is a secondary amine and will yield a false negative.
-
Action: Extract a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes.
-
Validation: Colorless/yellow beads indicate a successful coupling (no free secondary amines). Blue/green beads indicate incomplete coupling, triggering an immediate re-coupling cycle.
5. Cleavage and Global Deprotection
-
Treat the washed and dried resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Fig 2: Self-validating SPPS workflow for Fmoc-Mop-OH coupling.
References
-
Raines, R. T., et al. "Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues." Journal of the American Chemical Society, 2008. Available at:[Link]
-
Shoulders, M. D., et al. "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Journal of the American Chemical Society, 2010. Available at:[Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using (4S)-1-Fmoc-4-methoxy-D-proline
Introduction: Harnessing Conformational Control with 4-Substituted Prolines
In the landscape of therapeutic peptide and drug development, the precise control of peptide secondary structure is paramount for modulating biological activity, receptor affinity, and metabolic stability. Proline and its derivatives are powerful tools in this endeavor due to the unique conformational constraints imposed by their cyclic side chain. The strategic incorporation of substituted prolines can enforce specific backbone geometries, such as β-turns or polyproline helices, which are often critical for molecular recognition.[1][2]
This guide focuses on the application of (4S)-1-Fmoc-4-methoxy-D-proline , a specialized proline derivative, in solid-phase peptide synthesis (SPPS). The stereospecific substitution at the 4-position with a methoxy group introduces distinct stereoelectronic effects that influence the pyrrolidine ring pucker. Specifically, 4S-substitutions can favor an endo ring pucker, which in turn can promote more extended peptide conformations or β-turn structures.[1][3] The D-configuration of this amino acid further expands the conformational possibilities, making it a valuable building block for creating novel peptide architectures and peptidomimetics.
This document provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of (4S)-1-Fmoc-4-methoxy-D-proline into synthetic peptides using Fmoc-based SPPS.
Scientific Rationale: The Impact of 4-Methoxy Substitution
The conformational behavior of the peptide backbone around a proline residue is largely dictated by the puckering of its five-membered ring, which exists in two primary conformations: Cγ-exo and Cγ-endo. The substituent at the 4-position can bias this equilibrium through stereoelectronic or steric effects.[2][4]
For (4S)-1-Fmoc-4-methoxy-D-proline, the methoxy group at the 4S position is expected to influence the ring pucker, which has downstream effects on the preceding peptide bond's cis/trans isomerization and the overall peptide secondary structure.[3][5] While extensive data on the methoxy group's specific influence is emerging, parallels can be drawn to other 4S-substituted prolines which are known to stabilize β-turn conformations.[1] The incorporation of such conformationally defined building blocks is a key strategy for designing peptides with enhanced biological activity and for probing structure-activity relationships.[4][6]
Experimental Protocols
The following protocols are designed for manual Fmoc-based solid-phase peptide synthesis. They can be adapted for automated synthesizers, though reaction times and reagent volumes may require optimization.
Core Materials and Reagents
-
(4S)-1-Fmoc-4-methoxy-D-proline
-
Resin: Wang resin or 2-chlorotrityl chloride resin are recommended for peptides with a C-terminal carboxylic acid. Rink Amide resin is suitable for C-terminal amides.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Standard: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
For Sterically Hindered Couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail (Standard): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Workflow Overview
The general workflow for incorporating (4S)-1-Fmoc-4-methoxy-D-proline into a peptide sequence is depicted below.
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Incorporation of (4S)-1-Fmoc-4-methoxy-D-proline into Macrocyclic Peptides
Executive Summary
Macrocyclic peptides represent a rapidly expanding class of therapeutics, uniquely positioned to drug "undruggable" intracellular protein-protein interactions (PPIs) by bridging the gap between small molecules and biologics. However, a critical bottleneck in their synthesis and development is the entropic penalty associated with head-to-tail macrocyclization, alongside historically poor passive membrane permeability.
To overcome the entropic barrier of cyclization, researchers frequently incorporate a D-Pro-L-Pro (or D-Pro-L-Xaa) motif, which strongly induces a Type II' β -turn, physically bringing the N- and C-termini into proximity[1]. By upgrading this motif with (4S)-1-Fmoc-4-methoxy-D-proline , peptide chemists can leverage stereoelectronic effects to preorganize the pyrrolidine ring into a rigid Cγ -exo pucker. This modification not only drastically accelerates macrocyclization yields by locking the backbone dihedral angles, but the lipophilic methoxy group also enhances the passive membrane permeability of the resulting therapeutic[2].
Mechanistic Insights: The Power of Stereoelectronic Preorganization
As a peptide scientist, moving beyond standard building blocks requires an understanding of the causality behind molecular conformation. The incorporation of (4S)-4-methoxy-D-proline is not merely a steric substitution; it is a precise stereoelectronic tuning of the peptide backbone.
The Gauche Effect and Ring Pucker
Unsubstituted D-proline—which possesses (2R) stereochemistry—exhibits a flexible pyrrolidine ring that interconverts between Cγ -endo and Cγ -exo puckers. By introducing an electronegative methoxy group at the 4S position (creating a trans-1,4 relationship), the molecule experiences a strong gauche effect between the electronegative oxygen and the ring nitrogen[3]. This stereoelectronic pull strongly biases the ring into a strict Cγ -exo pucker[4].
Rigidifying the Type II' β -Turn
The Cγ -exo pucker enforces a high Ktrans/cis ratio for the preceding amide bond and restricts the backbone dihedral angles ( ϕ≈+75∘,ψ≈−145∘ ). These are the exact geometric parameters required for the i+1 position of a Type II' β -turn. By preorganizing the linear peptide into this turn conformation, the entropic penalty of macrocyclization is virtually eliminated, preventing unwanted intermolecular oligomerization.
Why Methoxy over Hydroxy?
While 4-hydroxyproline (Hyp) also exerts a gauche effect, the hydroxyl group acts as a hydrogen-bond donor. In certain sequences, this leads to transannular hydrogen bonding with the backbone carbonyl, which distorts the ideal torsion angles away from those needed for a perfect β -turn[3]. O-methylation to form the methoxy derivative eliminates this aberrant transannular hydrogen bond while retaining the powerful stereoelectronic preorganization[3]. Furthermore, masking the polar hydroxyl group with a lipophilic methyl ether significantly improves the overall lipophilicity and oral bioavailability of the macrocycle[2].
Conformational & Thermodynamic Data
The following table summarizes the structural impact of various proline derivatives on peptide conformation and cyclization efficiency.
| Proline Derivative | Stereochemistry | Ring Pucker Bias | Ktrans/cis | Macrocycle Application |
| L-Proline | (2S) | Flexible (Endo/Exo) | ~4.0 | Standard turns; moderate cyclization yield. |
| D-Proline | (2R) | Flexible | ~4.0 | Induces Type II' β -turns; improves cyclization[1]. |
| (4R)-4-hydroxy-L-proline | (2S, 4R) | Cγ -exo | >10.0 | Stabilizes PPII helices; restricts L-backbone[4]. |
| (4S)-4-methoxy-D-proline | (2R, 4S) | Cγ -exo (D-form) | >10.0 | Rigidifies Type II' β -turns; maximizes cyclization; enhances lipophilicity[2]. |
Experimental Workflow & Visualization
The synthesis of macrocyclic peptides incorporating (4S)-1-Fmoc-4-methoxy-D-proline relies on a highly controlled Solid-Phase Peptide Synthesis (SPPS) strategy, followed by mild cleavage and solution-phase cyclization.
Workflow for the synthesis and macrocyclization of (4S)-4-methoxy-D-proline containing peptides.
Detailed Step-by-Step Protocols
The following protocols outline a self-validating system for synthesizing macrocycles. By utilizing 2-Chlorotrityl chloride (2-CTC) resin and pseudo-dilution cyclization, the workflow ensures that side-chain protecting groups remain intact during cyclization, preventing unwanted branching.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Weigh 2-CTC resin (typically 0.1 mmol scale, 100-200 mesh) into a synthesis column. Swell the resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix and expose active sites[5].
-
First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.2 eq) and DIPEA (4 eq) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes[5].
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min)[5].
-
Coupling of (4S)-1-Fmoc-4-methoxy-D-proline:
-
Causality Note: Due to the steric hindrance and stereoelectronic deactivation of the secondary amine, highly efficient coupling reagents are required.
-
Dissolve (4S)-1-Fmoc-4-methoxy-D-proline (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq), pre-activate for 2 minutes, and add to the resin. Agitate for 2 hours.
-
-
Chain Elongation: Continue iterative Fmoc deprotection and coupling for the remainder of the linear sequence.
Protocol B: Mild Cleavage (Preserving Side-Chain Protection)
-
Washing: Wash the completed resin-bound peptide sequentially with DMF, DCM, and MeOH. Dry under a stream of nitrogen.
-
Mild Acid Cleavage: Treat the resin with 1% TFA in DCM (v/v) for 10 × 2 minutes.
-
Causality Note: The extreme acid sensitivity of the 2-CTC linker allows the linear peptide to be cleaved while keeping all side-chain protecting groups (e.g., Boc, tBu, Trt) fully intact[5].
-
-
Neutralization: Drain the cleavage cocktail directly into a flask containing 10% pyridine in MeOH to neutralize the TFA immediately. Concentrate under reduced pressure.
Protocol C: Solution-Phase Macrocyclization
-
Pseudo-Dilution: Dissolve the protected linear peptide in anhydrous DMF to a final concentration of ≤ 1 mM.
-
Self-Validation: High dilution thermodynamically favors intramolecular head-to-tail cyclization over intermolecular oligomerization.
-
-
Activation: Add HOAt (1.2 eq) and HATU (1.2 eq) to the solution.
-
Causality Note: HOAt is utilized alongside HATU to suppress epimerization of the C-terminal residue during the slow cyclization process.
-
-
Base Addition: Add DIPEA (3 eq) dropwise. Stir the reaction at room temperature for 12–24 hours.
-
Monitoring: Verify cyclization completion via LC-MS (looking for the mass of the linear peptide minus H2O ) and a negative Ellman’s test (indicating the absence of free primary amines).
Protocol D: Global Deprotection and Purification
-
Solvent Removal: Concentrate the cyclized peptide under high vacuum to remove DMF.
-
Global Cleavage: Treat the residue with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature to remove all side-chain protecting groups.
-
Precipitation: Concentrate the TFA solution to ~1 mL and precipitate the peptide by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more.
-
Purification: Dissolve the crude macrocycle in water/acetonitrile and purify via Preparative RP-HPLC. Lyophilize to obtain the final pre-organized macrocyclic peptide.
References
-
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Journal of the American Chemical Society[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory University of California, Irvine (Nowick Lab)[Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides National Institutes of Health (PMC)[Link]
-
Design and Discovery of Orally Bioavailable Macrocycles: Toward Orally Bioavailable Peptide Therapeutics ACS Symposium Series[Link]
-
Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
Optimal coupling reagents for (4S)-1-Fmoc-4-methoxy-D-proline in SPPS
Application Note & Protocol
Topic: Optimal Coupling Strategies for (4S)-1-Fmoc-4-methoxy-D-proline in Solid-Phase Peptide Synthesis (SPPS)
Abstract
Incorporation of non-canonical amino acids like (4S)-1-Fmoc-4-methoxy-D-proline is a key strategy in modern peptidomimetic and drug design to impart specific conformational constraints and enhance metabolic stability. However, the steric hindrance presented by the 4-methoxy substituent on the proline ring poses significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and truncated sequences. This application note provides a comprehensive analysis of various coupling reagents and establishes optimized protocols for the efficient incorporation of this sterically demanding building block. We compare the performance of common uronium/aminium salts, phosphonium salts, and carbodiimide-based systems, with a focus on maximizing coupling efficiency while preserving stereochemical integrity. Detailed, field-tested protocols for both HATU- and DIC/Oxyma-mediated couplings are provided to guide researchers toward successful synthesis outcomes.
Introduction: The Challenge of Sterically Hindered Proline Analogs
(4S)-1-Fmoc-4-methoxy-D-proline is a valuable building block for introducing conformational rigidity into peptide backbones. The methoxy group at the C4 position influences the puckering of the pyrrolidine ring, thereby pre-organizing the peptide structure. Despite these advantages, the additional bulk on the ring presents a significant steric impediment. This hindrance is analogous to challenges encountered with other demanding residues, such as N-methylated amino acids or α,α-disubstituted amino acids.[1][2]
The primary difficulty arises during the acylation step of SPPS. The nucleophilic attack by the secondary amine of the resin-bound peptide on the activated carboxyl group of the incoming Fmoc-Pro(4-OMe)-OH is kinetically slow. Inefficient coupling can lead to:
-
Deletion Sequences: Failure to add the amino acid results in a peptide missing the intended residue.
-
Truncated Peptides: Repeated failed couplings can terminate chain elongation.
-
Need for Aggressive Conditions: Longer reaction times or elevated temperatures may be required, which can increase the risk of side reactions.[3]
Therefore, the selection of an appropriate coupling reagent is paramount for driving the reaction to completion efficiently and cleanly.
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent in this context depends on its ability to rapidly generate a highly reactive activated species that can overcome the steric barrier while minimizing side reactions, particularly racemization. While proline itself is not prone to racemization via the common oxazolone pathway, certain conditions, notably the use of carbodiimides with HOBt in DMF, have been shown to cause epimerization at the proline α-carbon.[4][5]
Uronium/Aminium and Phosphonium Reagents
These reagents are renowned for their high reactivity and are often the first choice for difficult couplings.
-
HBTU/TBTU: While effective for standard SPPS, these HOBt-based reagents can be less efficient for severely hindered couplings compared to their more advanced counterparts.[1][6]
-
HATU: As the HOAt-based analog of HBTU, HATU is widely considered the gold standard for challenging couplings.[7] The 7-azabenzotriazole moiety creates a more reactive OAt-ester and provides greater configurational stability, making it exceptionally effective for hindered residues like N-methyl amino acids and, by extension, 4-methoxy-proline.[8][9]
-
HCTU: This reagent, incorporating a 6-chloro-HOBt moiety, offers reactivity intermediate between HBTU and HATU and is often a cost-effective, high-efficiency option.[10]
-
COMU: A modern uronium salt based on OxymaPure, COMU exhibits coupling efficiencies comparable to HATU.[11] Its primary advantages are enhanced safety, as it avoids the potentially explosive HOBt/HOAt core, and excellent solubility.[12][13]
Carbodiimide-Based Reagents
Carbodiimides, particularly Diisopropylcarbodiimide (DIC), are cost-effective and widely used, but their performance is critically dependent on the additive.
-
DIC/HOBt: This classic combination is a workhorse in SPPS. However, the combination of a carbodiimide and HOBt in DMF is known to promote the racemization of proline and its derivatives.[4][5] This makes it a less-than-ideal choice for ensuring the stereochemical purity of peptides containing (4S)-1-Fmoc-4-methoxy-D-proline.
-
DIC/OxymaPure: This combination has emerged as a superior alternative. OxymaPure is a highly effective additive that enhances coupling rates and suppresses racemization without the safety concerns of HOBt or the specific racemization risk associated with proline.[12][14] It is stable under high-temperature conditions, making it ideal for microwave-assisted SPPS.[2][13]
Data Summary
| Coupling Reagent | Class | Relative Efficiency (Hindered) | Racemization Risk (Proline) | Key Advantages | Key Disadvantages |
| HBTU/TBTU | Uronium | Moderate | Low | Cost-effective, reliable for standard SPPS.[11] | Less effective for severely hindered residues.[1] |
| HATU | Uronium | Very High | Very Low | Gold standard for difficult couplings, high yields.[7][8] | Higher cost, based on explosive HOAt. |
| HCTU | Uronium | High | Low | High efficiency, often faster than HBTU.[10] | Higher cost than HBTU. |
| COMU | Uronium | Very High | Very Low | High efficiency, safer (Oxyma-based), good solubility.[12] | Higher cost, moderate stability in DMF.[13] |
| DIC/HOBt | Carbodiimide | Moderate | High | Cost-effective. | Promotes proline racemization in DMF. [4][5] |
| DIC/OxymaPure | Carbodiimide | High | Very Low | Cost-effective, low racemization, safe, stable.[13][14] | Generally slower than uronium salts at RT. |
Recommended Protocols & Workflows
Based on the analysis above, we recommend two primary protocols for the successful incorporation of (4S)-1-Fmoc-4-methoxy-D-proline. The choice between them may depend on the specific sequence, available instrumentation (e.g., microwave synthesizer), and cost considerations.
General SPPS Workflow
The following diagram illustrates the key steps in a standard SPPS cycle for incorporating the target amino acid.
Caption: General workflow for a single SPPS cycle.
Protocol 1: The Gold Standard - HATU-Mediated Coupling
This protocol utilizes the high reactivity of HATU to ensure maximum coupling efficiency, making it the preferred method for particularly challenging sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
(4S)-1-Fmoc-4-methoxy-D-proline (4.0 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is swollen and washed thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve (4S)-1-Fmoc-4-methoxy-D-proline (4 eq.) and HATU (3.9 eq.) in DMF.
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution. Agitate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[1] Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
Monitoring: Perform a Bromophenol Blue test to check for reaction completion.[9] (Note: The Kaiser test is unreliable for proline residues). If the test is positive (blue/green), indicating free amines, a second coupling is advised.
-
Washing: Once the coupling is complete (test is yellow), drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]
Protocol 2: Efficient & Safe - DIC/Oxyma-Mediated Coupling
This protocol is a robust and cost-effective alternative, particularly well-suited for both room temperature and microwave-assisted synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
(4S)-1-Fmoc-4-methoxy-D-proline (4.0 eq.)
-
OxymaPure (4.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent like 2-MeTHF[13]
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is swollen and washed thoroughly with DMF.
-
Reagent Solution: In a separate vessel, dissolve (4S)-1-Fmoc-4-methoxy-D-proline (4 eq.) and OxymaPure (4 eq.) in DMF.
-
Coupling: Add DIC (4 eq.) to the amino acid/Oxyma solution, and immediately transfer the complete mixture to the reaction vessel containing the resin.
-
Reaction:
-
Monitoring: Perform a Bromophenol Blue test to confirm completion. If incomplete, perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM as described in Protocol 1.
Mechanistic Insight & Troubleshooting
Understanding the activation mechanism highlights why certain reagents are more effective. The diagram below illustrates the activation of the carboxylic acid by HATU.
Caption: Simplified mechanism of HATU-mediated activation and coupling.
Troubleshooting Incomplete Couplings:
-
Double Coupling: The most straightforward solution. Simply repeat the coupling protocol.
-
Increase Equivalents: For subsequent attempts, consider increasing the equivalents of amino acid and reagents to 5.0.
-
Capping: If deletion is preferable to a failed sequence, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next cycle.
-
Solvent Choice: For sequences prone to aggregation, switching from DMF to N-methylpyrrolidone (NMP) or using chaotropic salts can improve reagent accessibility.[5]
Conclusion
The successful incorporation of sterically hindered residues like (4S)-1-Fmoc-4-methoxy-D-proline is highly dependent on the strategic selection of the coupling reagent. While standard reagents may prove inadequate, highly active uronium salts such as HATU and COMU provide excellent results by generating a highly reactive activated species. Alternatively, the modern carbodiimide combination of DIC/OxymaPure offers a safe, cost-effective, and highly efficient method, especially when paired with microwave energy. By employing the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently incorporate this valuable building block to advance their peptide-based drug discovery and development programs.
References
-
Yajima, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research. [Link]
-
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from AAPPTec website. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTec website. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
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Fmoc deprotection conditions for (4S)-1-Fmoc-4-methoxy-D-proline containing peptides
An Application Note on Optimized Fmoc Deprotection for (4S)-4-methoxy-D-proline Containing Peptides
Introduction: Navigating the Challenges of Substituted Proline Analogs in SPPS
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of molecules with enhanced stability, constrained conformations, and novel biological activities. (4S)-4-methoxy-D-proline is one such analog, prized for its ability to induce specific turns and folds in a peptide backbone. However, its unique structure—a D-configured, C4-substituted proline ring—presents distinct challenges during solid-phase peptide synthesis (SPPS), particularly at the critical Nα-Fmoc deprotection step.
Standard deprotection protocols, typically employing 20% piperidine in DMF, can be inefficient for peptides containing sterically hindered residues like 4-methoxy-D-proline.[1] The methoxy group can impede the approach of the base, leading to incomplete Fmoc removal and the accumulation of deletion side products. Furthermore, like all proline derivatives, this residue is highly susceptible to diketopiperazine (DKP) formation, especially when it is the second amino acid in the peptide chain, causing irreversible chain termination and significant yield loss.[2][3]
This comprehensive guide, designed for researchers and drug development professionals, provides a deep dive into the mechanistic challenges and offers field-proven, optimized protocols for the successful Fmoc deprotection of (4S)-4-methoxy-D-proline containing peptides. We will explore the causality behind experimental choices, detail robust monitoring techniques, and provide a troubleshooting framework to ensure high-purity, high-yield synthesis.
Mechanistic Insights: Why (4S)-4-methoxy-D-proline Requires Special Attention
A successful synthesis strategy is built on a solid understanding of the underlying reaction mechanisms and potential failure points.
The E1cB Mechanism of Fmoc Removal
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-catalyzed β-elimination reaction (E1cB mechanism).[4][5] A secondary amine base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This generates a carbanion, which then undergoes elimination to release dibenzofulvene (DBF) and a carbamate intermediate that rapidly decarboxylates to yield the free N-terminal amine of the peptide. The highly reactive DBF is immediately trapped by excess piperidine to form a stable UV-active adduct, which is washed away.[4][6]
Core Challenge 1: Steric Hindrance and Incomplete Deprotection
The primary challenge with (4S)-4-methoxy-D-proline is steric hindrance. The methoxy group on the proline ring can physically obstruct the piperidine base from accessing the Fmoc group's acidic proton. This slows the reaction kinetics significantly compared to unsubstituted amino acids.[1] If standard deprotection times (e.g., 2 x 10 minutes) are used, the reaction may not go to completion, leaving a portion of the peptide chains N-terminally capped. This leads directly to the formation of deletion sequences in the final crude product, complicating purification and reducing overall yield.
Core Challenge 2: Diketopiperazine (DKP) Formation
When the deprotected N-terminal amine of a dipeptide-resin is a secondary amine (like proline), it is perfectly positioned to perform an intramolecular attack on the C-terminal ester linkage to the solid support.[2][7] This cyclization event cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring. This side reaction is particularly prevalent with proline residues and is a major cause of yield loss at the dipeptide stage.[3][7] The synthesis of peptides containing a C-terminal (4S)-4-methoxy-D-proline is therefore highly susceptible to this pathway.
Optimized Experimental Protocols
To overcome these challenges, a multi-faceted approach involving optimized base selection, reaction conditions, and vigilant monitoring is required.
Protocol 1: Enhanced Piperidine-Based Deprotection
This protocol is recommended for sequences where the steric hindrance is moderate or when DKP formation is not a concern (i.e., when 4-methoxy-D-proline is not the second residue).
Methodology:
-
Resin Swelling: Swell the peptide-resin in peptide-grade N,N-dimethylformamide (DMF) (approx. 10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.[2]
-
Drain: Remove the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for an extended period of 20-30 minutes.[1] For particularly difficult sequences, increasing the temperature to 30-40°C can enhance the reaction rate, though this should be done cautiously to avoid potential side reactions.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF adduct.[2]
Protocol 2: DBU-Based Deprotection for Highly Hindered Sequences
For sequences exhibiting significant aggregation or where piperidine proves ineffective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[1][3][8]
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is often superior for disrupting secondary structures and improving solvation.[1][3]
-
Solvent Removal: Drain the solvent.
-
Deprotection Solution Preparation: Prepare a deprotection cocktail of 2% DBU and 2% piperidine (v/v) in DMF . The piperidine acts as a scavenger for the released DBF, as DBU itself does not form a stable adduct.[8]
-
Deprotection: Add the DBU/piperidine solution to the resin. Agitate the mixture at room temperature for 2 treatments of 5-10 minutes each.[1]
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of the potent DBU base, which can interfere with subsequent coupling steps.
Validating Success: A Multi-Pronged Monitoring Strategy
Trustworthy protocols rely on robust validation. Relying on a single monitoring method can be misleading, especially with challenging residues.
Quantitative UV-Vis Spectrophotometry
This is the most reliable method for quantifying Fmoc deprotection completion.[6]
-
Collect Filtrate: During the deprotection steps, collect the piperidine/DMF filtrate containing the DBF-piperidine adduct.
-
Dilute: Take a precise aliquot of the filtrate and dilute it to a known final volume with DMF.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at ~301 nm against a blank of the deprotection solution.[6][9]
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and, by extension, the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 L·mol⁻¹·cm⁻¹.[9] Completion should be ≥99%.
On-Resin Qualitative Tests
-
Kaiser Test: This test detects primary amines and will give a false negative for the secondary amine of a deprotected proline residue. It is therefore not suitable for confirming deprotection of 4-methoxy-D-proline.[10]
-
Chloranil Test: This is the recommended qualitative test for secondary amines. A positive result (a pale blue or green bead color) indicates the presence of a free secondary amine and thus successful deprotection.
Orthogonal Validation: Micro-Cleavage and LC-MS
For critical syntheses, direct confirmation is invaluable.
-
Sample Resin: After deprotection and washing, remove a small sample of the peptide-resin (1-2 mg).
-
Micro-Cleavage: Treat the sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 1-2 hours.
-
Analysis: Analyze the resulting crude peptide by LC-MS. The mass spectrum should confirm the presence of the desired peptide with a free N-terminus and the absence of the Fmoc-protected precursor ([M+222.2 Da]).[1] This method also provides direct evidence of any DKP formation or other side products.[10]
Data Summary: Comparative Overview of Deprotection Conditions
| Parameter | Standard Piperidine | Enhanced Piperidine | DBU / Piperidine Cocktail |
| Base Composition | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF/NMP |
| Reaction Time | 2 x 10 min | 5 min + 20-30 min | 2 x 5-10 min |
| Temperature | Room Temperature | Room Temp. or 30-40°C | Room Temperature |
| Primary Use Case | Non-hindered residues | Moderately hindered residues | Highly hindered or aggregated sequences |
| Key Advantage | Widely used, mild | Improved efficacy for hindered residues | Very rapid and effective |
| Key Disadvantage | May be incomplete for this residue | Longer reaction times | DBU is a very strong base; requires thorough washing |
Visual Schematics and Workflows
Caption: Workflow for Fmoc Deprotection and Validation.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Troubleshooting Common Issues
| Problem | Diagnosis (Method) | Probable Cause | Recommended Solution |
| Incomplete Deprotection | LC-MS shows peak at [M+222.2]. UV-Vis shows low adduct release. | Steric hindrance from the 4-methoxy group is slowing the reaction. Peptide aggregation is blocking access to the N-terminus. | Switch to the DBU-based protocol (Protocol 2). Increase deprotection time or temperature with the piperidine protocol. Change solvent from DMF to NMP to disrupt aggregation.[1][3] |
| Significant DKP Formation | LC-MS shows a major peak corresponding to the cyclic dipeptide mass. Low yield after synthesis. | The deprotected N-terminal proline analog is attacking the resin ester linkage. This is common for dipeptides on standard resins like Wang. | Resynthesize using a sterically hindered resin like 2-chlorotrityl chloride resin, which inhibits the intramolecular attack.[2][3] If possible, couple the third amino acid immediately after deprotection to minimize the time the free dipeptide amine is available. |
| Poor Next Coupling | Positive qualitative test (e.g., Kaiser) after the next coupling step. | Residual DBU from deprotection is neutralizing the activated amino acid. Aggregation is preventing efficient coupling. | Ensure extensive washing (at least 5-7 times) with DMF after DBU deprotection. Consider switching to NMP or adding chaotropic agents to disrupt aggregation before coupling.[1][3] |
Conclusion
The successful incorporation of (4S)-4-methoxy-D-proline into synthetic peptides is readily achievable but requires a departure from standard Fmoc deprotection protocols. By recognizing the dual challenges of steric hindrance and potential diketopiperazine formation, researchers can proactively select the appropriate deprotection strategy. For routine steps, an extended treatment with 20% piperidine may suffice. However, for more challenging sequences or to ensure complete deprotection, a rapid and highly effective DBU-based cocktail is the superior choice. This must be paired with a robust monitoring strategy—combining quantitative UV-Vis analysis with orthogonal LC-MS validation—to guarantee the integrity of each step. By implementing these advanced protocols and troubleshooting guides, scientists can confidently leverage the unique conformational benefits of 4-methoxy-D-proline to accelerate the development of novel and complex peptides.
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Synthesis of Peptidomimetics Utilizing (4S)-4-methoxy-D-proline: A Guide to Direct Incorporation and On-Resin Proline Editing Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules designed to imitate the structure and function of natural peptides, are foundational in modern drug discovery.[1][2] They offer improved pharmacological profiles, such as enhanced metabolic stability and bioavailability, by overcoming the inherent limitations of their natural counterparts. A key strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints. Proline and its analogs are particularly powerful in this regard due to the unique cyclic nature of the pyrrolidine ring, which profoundly influences the peptide backbone.[3]
The substitution on the proline ring, particularly at the C4 position, allows for fine-tuning of the local conformation through a combination of steric and stereoelectronic effects.[4][5] (4S)-1-Fmoc-4-methoxy-D-proline is an exemplary building block for this purpose. The electron-withdrawing nature of the methoxy group at the 4S position stereoelectronically favors a Cγ-endo ring pucker, a conformation that is strongly associated with a cis orientation of the preceding peptide bond.[4][5] This ability to pre-organize a peptide into a specific bioactive conformation is a significant advantage in rational drug design.
This guide provides a detailed examination of the two primary synthetic methodologies for incorporating (4S)-4-methoxy-D-proline into peptide sequences: (A) direct incorporation during standard Fmoc-based solid-phase peptide synthesis (SPPS), and (B) a versatile on-resin modification approach known as "Proline Editing."[4][6] Each strategy is presented with its underlying rationale, step-by-step protocols, and critical considerations for successful synthesis.
Part 1: The Conformational Impact of (4S)-4-Methoxyproline
The unique structural properties of a peptide containing (4S)-4-methoxyproline stem from the stereoelectronic interactions within the pyrrolidine ring. The substituent at the C4 position dictates the ring's pucker and, consequently, the orientation of the preceding amide bond.
-
Pyrrolidine Ring Pucker: The proline ring is not planar and exists in two primary "puckered" conformations: Cγ-exo (where the Cγ atom is puckered out of the plane on the opposite side of the Cα-carboxyl group) and Cγ-endo (where Cγ is puckered on the same side).
-
Stereoelectronic Control: Electron-withdrawing substituents, like a methoxy group, exert a powerful stereoelectronic gauche effect.[5] For a substituent with S stereochemistry at the C4 position, this effect strongly stabilizes the Cγ-endo pucker.[4][5]
-
Cis-Trans Isomerism: The ring pucker is intrinsically linked to the geometry of the preceding Xaa-Pro peptide bond. The Cγ-exo pucker stabilizes a trans amide bond (ω ≈ 180°), which is the most common conformation in proteins. Conversely, the Cγ-endo pucker, induced by the 4S-methoxy group, is highly favored in a cis amide bond (ω ≈ 0°).[4] This provides a powerful tool to engineer β-turns and other specific secondary structures.
Caption: Logical flow of the stereoelectronic effect in (4S)-4-methoxyproline.
Part 2: Synthetic Strategies and Protocols
Strategy A: Direct Incorporation of Pre-Synthesized Monomer
This method is the most direct pathway for incorporating the modified residue. It relies on the availability of high-quality (4S)-1-Fmoc-4-methoxy-D-proline as a starting material and follows standard, well-established SPPS protocols.[7][8]
Rationale: This approach is preferred for its simplicity, predictability, and ease of execution when synthesizing a specific, predetermined peptide sequence. It minimizes on-resin chemistry, which can sometimes be complex and require extensive optimization.
Caption: Workflow for the Direct Incorporation SPPS Cycle.
Protocol 1: SPPS with (4S)-1-Fmoc-4-methoxy-D-proline
This protocol describes a representative 0.1 mmol scale synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.
| Reagents & Materials | Purpose |
| Rink Amide Resin | Solid support for C-terminal amide peptides.[8] |
| (4S)-1-Fmoc-4-methoxy-D-proline | The amino acid building block. |
| Other Fmoc-protected amino acids | For peptide chain elongation. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for resin swelling and washing. |
| 20% (v/v) Piperidine in DMF | Reagent for Fmoc group removal.[8][9] |
| HCTU (or HATU) | Coupling (activating) agent.[10] |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction. |
| TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleavage from resin and side-chain deprotection. |
| Diethyl Ether (cold) | For peptide precipitation. |
Methodology:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 1 hour in a suitable reaction vessel. Drain the solvent.
-
Initial Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL portion and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of (4S)-1-Fmoc-4-methoxy-D-proline:
-
In a separate vial, dissolve (4S)-1-Fmoc-4-methoxy-D-proline (0.4 mmol, 4 eq.), HCTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3-4 mL of DMF.
-
Allow the solution to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Causality Note: HCTU is a highly efficient coupling reagent that minimizes side reactions like racemization. The excess equivalents ensure the reaction drives to completion.[10]
-
-
Wash: Drain the coupling solution and wash the resin with DMF (5x). Perform a Kaiser test to confirm the absence of free primary amines.
-
Chain Elongation: Repeat steps of Fmoc deprotection (as in step 2) and coupling (as in step 3) for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Add 5-10 mL of the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity via mass spectrometry.
-
Strategy B: On-Resin Synthesis via "Proline Editing"
This advanced strategy enables the synthesis of diverse 4-substituted proline analogs from a single, common, and inexpensive starting material: Fmoc-4R-hydroxyproline (Fmoc-4R-Hyp).[4][11] The key step involves a stereospecific chemical modification of the hydroxyproline residue after it has been incorporated into the peptide chain.
Rationale: This approach is exceptionally powerful for creating libraries of peptides with different 4-substituted prolines for structure-activity relationship (SAR) studies. It bypasses the often lengthy and difficult solution-phase synthesis of each individual modified Fmoc-proline monomer.[6] The synthesis of (4S)-methoxyproline from (4R)-hydroxyproline requires an inversion of stereochemistry, typically achieved via an SN2 reaction.
Caption: Workflow for the "Proline Editing" Strategy.
Protocol 2: On-Resin Synthesis of a (4S)-4-methoxyproline Peptide
This protocol outlines the on-resin modification of a peptide containing a 4R-hydroxyproline residue.
| Reagents & Materials | Purpose |
| Fmoc-4R-hydroxyproline | Starting building block for modification.[4] |
| Trityl chloride (Trt-Cl) | Orthogonal protecting group for the hydroxyl.[4] |
| 1% TFA in DCM | For selective removal of the Trityl group. |
| Methanesulfonyl chloride (MsCl) | To activate the hydroxyl group into a good leaving group. |
| Sodium methoxide (NaOMe) in Methanol/THF | Nucleophile for SN2 reaction. |
| Other reagents as listed in Protocol 1 |
Methodology:
-
Initial Peptide Synthesis:
-
Begin SPPS as described in Protocol 1. At the desired position, couple Fmoc-4R-hydroxyproline (with the hydroxyl group unprotected).
-
After coupling, wash the resin.
-
-
Orthogonal Protection:
-
In the reaction vessel, add a solution of Trityl chloride (10 eq.) and DIPEA (10 eq.) in DCM. Agitate for 2-4 hours.
-
Causality Note: The Trityl group is stable to the basic conditions of Fmoc deprotection (piperidine) but is easily removed with mild acid, making it an ideal "orthogonal" protecting group.[4]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Complete Chain Elongation: Continue with standard SPPS cycles (Fmoc deprotection and coupling) to complete the desired peptide sequence.
-
Selective Hydroxyl Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 10 minutes (repeat 3-4 times) until the yellow color of the trityl cation is no longer observed in the effluent.
-
Wash thoroughly with DCM, 10% DIPEA in DMF, and finally DMF.
-
-
On-Resin SN2 Inversion:
-
Activation: In an ice bath, add a solution of methanesulfonyl chloride (MsCl, 10 eq.) and DIPEA (10 eq.) in anhydrous DCM to the resin. Agitate for 1 hour. Wash thoroughly with anhydrous DCM and THF.
-
Displacement: Prepare a solution of sodium methoxide (e.g., 0.5 M in Methanol, use 20 eq.) diluted in anhydrous THF. Add this solution to the resin and agitate at room temperature for 12-24 hours.
-
Causality Note: This is the critical SN2 reaction. The methoxide ion attacks the C4 carbon, displacing the mesylate leaving group and inverting the stereocenter from R to S.[4]
-
-
Final Steps: Wash the resin thoroughly with THF, Methanol, and DMF. Proceed with the final TFA cleavage, precipitation, and purification as described in Protocol 1 (steps 6 and 7).
Part 3: Data Interpretation and Quality Control
Rigorous analytical validation is essential to confirm the successful synthesis and purity of the target peptidomimetic.
| Parameter | Strategy A (Direct) | Strategy B (Editing) | Analytical Method |
| Coupling Efficiency | >98% (typical) | >98% (for standard AAs) | Kaiser Test (qualitative) |
| On-Resin Reaction Yield | N/A | Variable (70-95%) | Cleavage of test batch & LC-MS |
| Final Purity | >95% after HPLC | >90% after HPLC | RP-HPLC (214/280 nm) |
| Identity Confirmation | Expected Mass | Expected Mass | ESI-MS or MALDI-TOF |
| Conformational Analysis | N/A (assumed) | Confirms SN2 success | 2D-NMR (NOESY/ROESY) |
-
RP-HPLC: The primary tool for assessing purity. A single, sharp peak indicates a high degree of purity.
-
Mass Spectrometry: Essential for confirming that the final product has the correct molecular weight, validating both the sequence and the successful incorporation of the methoxy group.
-
NMR Spectroscopy: For detailed structural studies, 2D-NMR can be used to confirm the cis/trans population of the Xaa-Pro(4S-OMe) bond and verify the stereochemistry.[4]
Conclusion
The incorporation of (4S)-4-methoxy-D-proline is a sophisticated strategy for engineering conformationally defined peptidomimetics. Researchers have two robust synthetic routes at their disposal. The Direct Incorporation method offers simplicity and reliability for single-target synthesis, provided the monomer is available. The Proline Editing strategy provides unparalleled flexibility and is the method of choice for generating analog libraries from a common, inexpensive precursor. The selection of the appropriate strategy depends on the project goals, the scale of the synthesis, and the availability of starting materials. Both pathways, when executed with precision and validated with rigorous analytical methods, provide powerful tools for advancing drug discovery and protein engineering.
References
-
Verdolino, V., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Pandey, A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
Verdolino, V., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]
-
Naduthambi, D. (2014). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. University of Delaware Institutional Repository. [Link]
-
Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. [Link]
- Loffet, A. (2005). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Bochicchio, B., et al. (2015). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. ResearchGate. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Biophysical Reviews. [Link]
-
Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]
-
Shih, C., et al. (2011). Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
-
Zholdassova, A., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Nowick, J. S. (2010). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research. [Link]
-
Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry. [Link]
-
Mahali, V. (2018). The synthesis of an array of stapled polyproline peptides. University of Birmingham Research Archive. [Link]
-
Weygand, F., et al. (2014). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Nevalainen, M., et al. (2001). Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry. [Link]
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (4S)-1-Fmoc-4-methoxy-D-proline 95% | CAS: 2171285-66-6 | AChemBlock [achemblock.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cleavage Cocktail Formulations for Peptides Containing 4-Methoxy-D-Proline
Introduction & Mechanistic Rationale
The incorporation of non-canonical proline derivatives, such as 4-methoxy-D-proline, is a cornerstone strategy in modern peptide engineering. By leveraging stereoelectronic gauche effects, the electronegative methoxy substituent preorganizes the pyrrolidine ring into a specific pucker (e.g., Cγ-exo or Cγ-endo, depending on the exact stereochemistry). This preorganization dictates the cis/trans isomerization of the preceding peptide bond, dramatically stabilizing macroscopic folds such as the collagen triple helix or polyproline II (PPII) conformations[1][2].
A critical challenge in Solid-Phase Peptide Synthesis (SPPS) is ensuring that structural modifications survive the harsh acidic conditions of global deprotection. Fortunately, the 4-methoxy group presents a distinct mechanistic advantage: chemical stability under acidolysis . Unlike standard tert-butyl (tBu) ethers used to protect Ser, Thr, or Tyr—which rapidly cleave in Trifluoroacetic Acid (TFA) to form stable tertiary carbocations—the methyl ether of 4-methoxy-D-proline cannot form a stable methyl cation[3]. Consequently, the methoxy group remains completely intact during standard TFA cleavage, eliminating the need for specialized orthogonal deprotection schemes[3][4].
Workflow demonstrating the survival of 4-methoxy-D-proline during global deprotection.
Cleavage Cocktail Logic and Scavenger Selection
Because the 4-methoxy ether is inert to TFA, the formulation of the cleavage cocktail is dictated entirely by the other amino acids present in your sequence. The primary objective is to quench the highly reactive t-butyl and trityl carbocations generated from standard protecting groups before they can irreversibly alkylate nucleophilic residues (e.g., Met, Trp, Tyr, Cys).
Mechanistic pathway of TFA acidolysis and selective scavenger quenching.
Quantitative Formulation of Cleavage Cocktails
We recommend two primary self-validating cocktail systems based on the sequence profile.
| Cocktail Formulation | Composition (v/v) | Target Sequence Profile | Causality & Scavenger Rationale |
| Standard Cocktail | 95% TFA2.5% TIPS2.5% H₂O | Sequences lacking Cys, Met, or Trp. | Triisopropylsilane (TIPS) acts as a potent hydride donor to quench t-butyl cations; H₂O effectively quenches trityl cations[5]. |
| Reagent K Variant | 92.5% TFA2.5% TIPS2.5% H₂O2.5% EDT | Sequences containing Cys, Met, or Trp. | Ethanedithiol (EDT) is essential for preventing oxidative damage to Met and scavenging t-butyl cations away from highly nucleophilic Cys residues[1]. |
Experimental Protocol: Self-Validating Cleavage Workflow
To ensure scientific integrity and prevent catastrophic batch loss, this protocol is designed as a self-validating system . It integrates a mandatory analytical checkpoint before bulk processing.
Phase 1: Resin Preparation & Self-Validation Checkpoint
-
Resin Washing: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (5 × 3 min). Causality: Residual Dimethylformamide (DMF) from the final coupling steps is basic and will severely inhibit TFA-mediated acidolysis.
-
Test Cleavage (Critical Step): Suspend 5–10 mg of the dried resin in 100 µL of the selected cleavage cocktail. Agitate for 2 hours at room temperature.
-
Micro-Precipitation: Transfer the liquid to a microcentrifuge tube containing 1 mL of cold ether. Centrifuge at 10,000 rpm for 2 minutes, decant the supernatant, and dissolve the pellet in 50% Acetonitrile/Water.
-
LC-MS Verification: Analyze the sample via LC-MS.
-
Validation Metric: The target mass must reflect the complete loss of tBu/Trt/Pbf groups while retaining a +14 Da mass shift (relative to a hydroxyproline analog), unequivocally proving the methoxy ether remains intact. Do not proceed to bulk cleavage until this profile is confirmed.
-
Phase 2: Bulk Cleavage & Green Precipitation
-
Bulk Cleavage: Transfer the remaining resin to a robust cleavage vessel. Add the selected cleavage cocktail at a ratio of 10 mL per gram of dry resin.
-
Agitation: Shake gently at room temperature for 2 to 2.5 hours. Note: Extended cleavage times (>3 hours) are rarely necessary for 4-methoxy-D-proline and only serve to increase the risk of side reactions.
-
Filtration & Concentration: Filter the resin through a sintered glass funnel, collecting the filtrate. Wash the resin once with 2 mL of neat TFA. Concentrate the combined filtrate under a gentle stream of N₂ to approximately 20% of its original volume. Causality: Reducing the TFA volume significantly increases the yield and efficiency of the subsequent ether precipitation.
-
Green Ether Precipitation: Add the concentrated cleavage solution dropwise to 10 volumes of cold Cyclopentyl methyl ether (CPME).
-
Causality: While traditional protocols use diethyl ether (DEE) or tert-butyl methyl ether (MTBE), CPME is a highly recommended green alternative. It maintains excellent peptide precipitation efficiency while drastically mitigating flammability and peroxide-formation risks[6].
-
-
Isolation: Centrifuge the suspension at 5,000 rpm for 5 minutes. Decant the supernatant. Wash the peptide pellet twice more with cold CPME, centrifuging after each wash to remove residual scavengers.
-
Lyophilization: Dissolve the final pellet in a minimal volume of ultra-pure water (or 10-20% Acetonitrile if hydrophobic) and lyophilize to yield the crude, structurally preorganized peptide.
References
- Source: acs.
- Source: nih.
- Source: acs.
- Greening the Solid-Phase Peptide Synthesis Process.
- Source: nih.
- Source: nih.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple‐Helix‐Stabilizing Effects in Collagen Model Peptides Containing PPII‐Helix‐Preorganized Diproline Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoelectronic effects on the transition barrier of polyproline conformational interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Epimerization During (4S)-1-Fmoc-4-methoxy-D-proline Coupling
The incorporation of modified proline derivatives, specifically (4S)-1-Fmoc-4-methoxy-D-proline, presents a dual challenge in solid-phase peptide synthesis (SPPS): severe steric hindrance and a high propensity for epimerization. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the coupling of this challenging residue while maintaining strict stereochemical integrity.
Mechanistic Causality: Why Does Epimerization Occur?
Unlike primary amino acids, proline lacks an amide proton, meaning its activated esters cannot form an oxazolone intermediate. However, they are highly susceptible to an alternative degradation pathway: base-catalyzed enolization [1].
When the 4-methoxy group is introduced to the pyrrolidine ring, the steric bulk drastically reduces the rate of nucleophilic attack (aminolysis) by the resin-bound amine. This slow coupling prolongs the lifetime of the activated intermediate in solution. If tertiary bases (such as DIPEA or NMM) are present in the coupling cocktail, this extended lifetime provides a large kinetic window for the base to abstract the alpha-proton, resulting in the inversion of stereochemistry at the alpha-carbon and the formation of L-diastereomeric impurities.
Caption: Mechanism of base-catalyzed enolization during sterically hindered proline coupling.
Troubleshooting Guide & FAQs
Q1: I am currently using HATU/DIPEA for my couplings. Why am I seeing up to 15% epimerization with (4S)-1-Fmoc-4-methoxy-D-proline? A1: Aminium/uronium salts like HATU and HCTU require at least 2 equivalents of a strong tertiary base (typically DIPEA, pKa ~10.5) to generate the active carboxylate and drive the reaction. While HATU creates a highly reactive 7-aza-OBt ester, the highly basic environment is detrimental to slow-coupling residues. The basicity of DIPEA rapidly deprotonates the alpha-carbon of the hindered, long-lived activated proline ester before the aminolysis can complete.
Q2: What is the most effective coupling system to prevent this epimerization? A2: The self-validating standard for epimerization-prone, hindered couplings is the 2[2]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a highly effective nucleophilic additive that forms an active ester with the carbodiimide (DIC). Crucially,3[3], completely eliminating the need for tertiary bases. By removing the base, the enolization pathway is suppressed.
Q3: How do I verify that the coupling is complete? The Kaiser test gave a negative result, but mass spectrometry shows a deletion sequence. A3: The Kaiser (ninhydrin) test relies on the presence of primary amines and will yield a false negative for secondary amines like proline[4]. To accurately monitor the coupling of the amino acid onto the proline nitrogen, you must use the Chloranil test or the Isatin test , which produce distinct color changes (blue/green) in the presence of unreacted secondary amines.
Optimization Workflow
Caption: Troubleshooting workflow for optimizing sterically hindered D-proline couplings.
Quantitative Data: Coupling Reagent Performance
The following table summarizes the expected performance of various coupling systems when applied to highly hindered, epimerization-prone proline derivatives.
| Coupling System | Base Additive | Relative Coupling Rate | Expected Epimerization (D-to-L) | Scientific Recommendation |
| DIC / OxymaPure | None | Fast | < 0.5% | Optimal : Neutral conditions prevent base-catalyzed enolization. |
| HATU / DIPEA | DIPEA (2.0 eq) | Very Fast | 5.0% - 15.0% | Not Recommended : High basicity drives rapid epimerization. |
| COMU / TMP | TMP (2.0 eq) | Fast | 1.0% - 3.0% | Alternative : TMP is less basic than DIPEA, reducing risk slightly. |
| DIC / HOBt | None | Slow | 2.0% - 5.0% | Suboptimal : Slower activation allows more time for side reactions. |
Experimental Protocol: Epimerization-Free Coupling
This protocol utilizes the DIC/OxymaPure system to ensure a self-validating, base-free coupling environment.
Materials Required:
-
(4S)-1-Fmoc-4-methoxy-D-proline (3.0 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
OxymaPure (3.0 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Chloranil test reagents (2% acetaldehyde in DMF, 2% chloranil in DMF)
Step-by-Step Methodology:
-
Resin Preparation & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Reagent Dissolution: In a clean, dry vial, dissolve 3.0 eq of (4S)-1-Fmoc-4-methoxy-D-proline and 3.0 eq of OxymaPure in a minimal volume of DMF to achieve an approximate 0.1 M concentration.
-
Activation (Base-Free): Add 3.0 eq of DIC to the amino acid/Oxyma solution. Stir or vortex the mixture for 2-3 minutes at room temperature to allow the formation of the Oxyma active ester.
-
Critical Causality Note: Do NOT add DIPEA or NMM. Maintaining a neutral pH is the primary mechanism for preventing epimerization here.
-
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours. The absence of base requires a slightly longer coupling time to overcome the steric hindrance of the 4-methoxy group.
-
Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove the diisopropylurea (DIU) byproduct and unreacted reagents.
-
Self-Validation (Chloranil Test): Take a few resin beads and perform a Chloranil test to validate the consumption of the secondary amine.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to the beads. Let sit for 5 minutes.
-
If beads are colorless/yellow: Coupling is complete. Proceed to the next synthesis step.
-
If beads are blue/green: Unreacted secondary amine is still present. Perform a second coupling using 2.0 eq of reagents for an additional 2 hours.
-
References
-
Organic Syntheses. "Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe."[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in (4S)-1-Fmoc-4-methoxy-D-proline Peptide Synthesis
Welcome to the advanced technical support center for solid-phase peptide synthesis (SPPS) involving (4S)-1-Fmoc-4-methoxy-D-proline . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental chemical causality behind coupling failures and provide self-validating protocols to ensure high-yield synthesis.
Mechanistic Insight: The Causality of Steric Hindrance
To troubleshoot effectively, we must first understand why (4S)-1-Fmoc-4-methoxy-D-proline behaves poorly during chain elongation.
Proline residues are inherently challenging because backbone cyclization restricts the ϕ torsion angle to approximately −65° ± 25°, creating a highly constrained secondary amine 1. The addition of a 4-methoxy substituent exacerbates this issue through two distinct mechanisms:
-
Steric Bulk: The methoxy group physically obstructs the approach of incoming activated amino acids.
-
Stereoelectronic Effects (Gauche Effect): The electronegative oxygen atom at the 4-position induces a strong gauche effect, dictating the pyrrolidine ring's pucker (exo vs. endo). In the (4S)-D-proline configuration, this specific ring pucker buries the N-terminal secondary amine, drastically increasing the activation energy required for the incoming acylium or activated ester intermediate to successfully form an amide bond.
When an incoming amino acid struggles to overcome this activation energy, the reaction stalls. This kinetic delay opens the door to catastrophic side reactions, most notably guanidinylation and diketopiperazine (DKP) formation .
Frequently Asked Questions (FAQs)
Q1: Why am I seeing chain termination immediately after incorporating (4S)-1-Fmoc-4-methoxy-D-proline?
A1: You are likely observing guanidinylation , not natural chain termination. When coupling the next amino acid onto the highly shielded secondary amine of the 4-methoxy-D-proline, the acylation is exceptionally slow. If you are using uronium/aminium-based coupling reagents (like HATU or HBTU), the unreacted proline N-terminus will eventually react with the coupling reagent itself. This forms a stable tetramethylguanidinium adduct, which permanently caps the peptide chain 2. Solution: Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive system (DIC/OxymaPure) for this specific step.
Q2: How can I improve the coupling efficiency of the 4-methoxy-D-proline residue onto the growing peptide chain?
A2: While coupling onto the proline nitrogen is the primary bottleneck, coupling the proline's carboxylate to the chain can also be sluggish due to the bulky Fmoc-protected ring. Solution: Utilize highly reactive coupling agents like HATU or COMU, which form a highly reactive OAt-ester intermediate3. Pair this with a sterically hindered, non-nucleophilic base such as 2,4,6-collidine rather than standard DIEA to minimize side reactions.
Q3: I am observing diketopiperazine (DKP) formation. How do I prevent this?
A3: DKP formation is a notorious risk when proline or its derivatives are located at the C-terminus or the second position. The natural propensity of proline to adopt a cis-amide bond facilitates the nucleophilic attack of the deprotected position 2 amine onto the C-terminal ester linkage, cleaving the peptide from the resin 4. Solution: Anchor your first amino acid to a highly sterically hindered resin, such as 2-chlorotrityl chloride (CTC) resin. The massive trityl bulk physically blocks the cyclization pathway.
Visual Diagnostics & Workflows
Caption: Decision matrix and workflow for coupling onto sterically hindered proline derivatives.
Caption: Mechanism and prevention of Diketopiperazine (DKP) formation in SPPS.
Quantitative Data: Coupling Reagent Efficacy
Selecting the right reagent requires balancing reactivity against the risk of side reactions. Uronium reagents are excellent for activating the proline carboxylate, but dangerous when coupling onto the proline nitrogen5.
| Reagent Class | Example | Relative Reactivity | Guanidinylation Risk | Recommendation for 4-MeO-D-Pro |
| Uronium/Aminium | HATU, HBTU | Very High | High | Use ONLY for coupling the proline to the chain. |
| Phosphonium | PyBOP | Moderate | None | Highly recommended for coupling onto the proline N-terminus. |
| Oxyma-based | COMU | Extremely High | Moderate | Excellent for coupling the proline to the chain 6. |
| Carbodiimide | DIC / OxymaPure | Moderate | None | Safe baseline for coupling onto proline; requires extended time or heat. |
Troubleshooting Matrix
| Observed Issue | Mechanistic Root Cause | Corrective Action |
| Mass spec shows +98 Da or +100 Da adduct | Guanidinylation of the N-terminus by uronium coupling reagents (e.g., HATU) due to slow acylation kinetics. | Switch to a phosphonium reagent (PyBOP) or DIC/OxymaPure for this specific step. |
| Incomplete coupling of the 4-MeO-D-Pro residue itself | Steric clash between the bulky Fmoc-protected pyrrolidine ring and the resin-bound peptide. | Use COMU or HATU with 2,4,6-collidine. Implement double coupling at elevated temperature (50°C). |
| Complete loss of peptide from the resin early in synthesis | Diketopiperazine (DKP) formation. The secondary amine of position 2 attacks the C-terminal ester linkage. | Anchor the C-terminal amino acid to a highly sterically hindered 2-chlorotrityl chloride (CTC) resin. |
| High levels of n−1 deletion sequences in final crude | Incomplete coupling onto the proline nitrogen without subsequent capping, allowing the unreacted amine to react in the next cycle. | Implement a mandatory acetic anhydride capping step immediately after the difficult coupling. |
Self-Validating Experimental Protocol: Coupling onto (4S)-1-Fmoc-4-methoxy-D-proline
This protocol relies on a self-validating system : by implementing a systematic capping step immediately following the difficult coupling, any unreacted proline amines are permanently acetylated. This ensures that incomplete couplings result in easily separable truncated sequences rather than complex deletion peptides ( n−1 impurities) that co-elute with the target product during RP-HPLC purification.
Materials Required:
-
Fmoc-Amino Acid (Incoming)
-
PyBOP (Phosphonium coupling reagent) or DIC/OxymaPure
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Anhydride ( Ac2O )
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (containing the N-terminal 4-MeO-D-Pro) in DMF for 30 minutes to ensure maximum matrix diffusion.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Pre-activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-AA-OH and 4.0 equivalents of PyBOP in minimal DMF. Add 8.0 equivalents of DIEA. Stir for exactly 2 minutes to form the active ester. (Note: Do not use HATU here to avoid guanidinylation).
-
First Coupling: Add the pre-activated mixture to the resin. If your synthesizer supports heating, react at 50°C for 1.5 hours. If performing manual SPPS at room temperature, react for 4 to 12 hours.
-
Washing: Drain the reaction mixture and wash with DMF (3 x 1 minute).
-
Second Coupling (Double Coupling): Repeat steps 4 and 5 with fresh reagents to drive the reaction to completion against the steric hindrance.
-
Washing: Drain and wash with DMF (3 x 1 minute).
-
Self-Validating Capping (Mandatory): Treat the resin with a solution of 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes. This acetylates any unreacted 4-MeO-D-Pro amines, terminating failure sequences and simplifying downstream HPLC purification.
-
Final Wash: Wash thoroughly with DMF (5 x 1 minute) and Dichloromethane (DCM) (3 x 1 minute) before proceeding to the next cycle.
References
-
"Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides" - National Institutes of Health (PMC). [Link]
-
"SPPS Tips For Success Handout" - Mesa Labs.[Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 6. Knowledge Center Archive - Bachem [bachem.com]
Improving coupling yields for (4S)-1-Fmoc-4-methoxy-D-proline in automated synthesizers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the coupling efficiency of (4S)-1-Fmoc-4-methoxy-D-proline in automated solid-phase peptide synthesis (SPPS). As a proline derivative with a C4-methoxy substitution, this amino acid presents unique challenges due to both steric hindrance and stereoelectronic effects. This resource will equip you with the knowledge to diagnose and resolve common issues, ensuring successful incorporation of this valuable building block into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why does (4S)-1-Fmoc-4-methoxy-D-proline exhibit low coupling yields in automated synthesizers?
A1: The primary challenge stems from the inherent nature of proline as a secondary amino acid, which makes its α-amino group sterically hindered and less nucleophilic compared to primary amino acids.[1] The addition of a methoxy group at the C4 position can further influence the pyrrolidine ring pucker, potentially exacerbating steric hindrance at the nitrogen atom. This combination of factors can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[1][2]
Q2: How does the 4-methoxy group specifically impact the reactivity of D-proline in SPPS?
A2: The 4-methoxy group exerts both steric and stereoelectronic effects.[2][3] Stereoelectronically, the electron-withdrawing nature of the oxygen atom can influence the puckering of the pyrrolidine ring. For a 4-substituted proline, this can favor a specific ring conformation (Cγ-exo or Cγ-endo) which in turn affects the orientation of the carboxyl group and the accessibility of the α-amino group for the incoming activated amino acid.[2][4] Sterically, the methoxy group adds bulk to the proline ring, which can further impede the approach of the activated amino acid.
Q3: Are there specific coupling reagents that are more effective for (4S)-1-Fmoc-4-methoxy-D-proline?
A3: Yes, for sterically hindered amino acids like this proline derivative, standard carbodiimide reagents such as DIC/HOBt may be insufficient. More potent activating reagents are generally required. Uronium/aminium-based reagents like HATU, HCTU, and COMU , or phosphonium-based reagents like PyBOP , are highly recommended. These reagents form more reactive activated esters that can overcome the steric barrier more effectively.[1] While direct comparative data for (4S)-1-Fmoc-4-methoxy-D-proline is limited, studies on other proline derivatives consistently show superior performance with these more advanced coupling agents.[1][5]
Q4: Can increasing the reaction temperature improve coupling efficiency?
A4: Yes, increasing the temperature is a common and effective strategy for difficult couplings. Elevated temperatures provide the necessary activation energy to overcome the steric hindrance, leading to faster and more complete reactions. Many modern automated peptide synthesizers are equipped with heating capabilities. However, it is crucial to monitor for potential side reactions, such as racemization, especially with prolonged heating times, although proline itself is highly resistant to racemization.[5]
Q5: Is "double coupling" a necessary strategy for this amino acid?
A5: Double coupling, the process of repeating the coupling step with a fresh solution of activated amino acid, is a highly effective strategy to drive the reaction to completion, especially for difficult residues like (4S)-1-Fmoc-4-methoxy-D-proline. While it consumes more reagents, it significantly reduces the risk of deletion sequences, ultimately leading to a purer final product and potentially a higher overall yield of the desired peptide.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor coupling yields for (4S)-1-Fmoc-4-methoxy-D-proline.
Initial Diagnosis: Confirming a Coupling Issue
Before optimizing the coupling protocol, it's essential to confirm that the low yield is indeed due to incomplete coupling of the (4S)-1-Fmoc-4-methoxy-D-proline residue.
Workflow for Diagnosing Coupling Failure
Caption: Diagnostic workflow to confirm coupling failure.
Troubleshooting Strategies for Low Coupling Yields
The following table outlines common causes of poor coupling for (4S)-1-Fmoc-4-methoxy-D-proline and provides a tiered approach to resolving the issue, from simple adjustments to more advanced techniques.
| Problem | Potential Cause | Level 1 Solution (Initial Steps) | Level 2 Solution (Advanced Strategies) | Level 3 Solution (For Persistent Issues) |
| Low Coupling Efficiency | Insufficient activation of the amino acid. | Switch from DIC/HOBt to a more potent coupling reagent like HBTU/HOBt . | Upgrade to a higher-potency uronium/aminium reagent such as HATU or COMU .[1][5] | Consider in-situ formation of the acid fluoride using a reagent like TFFH , which is highly effective for sterically hindered couplings. |
| Steric hindrance from the proline ring and 4-methoxy group. | Increase the coupling time to 2-4 hours at room temperature. | Implement a double coupling protocol.[1] | Utilize elevated temperatures (e.g., 50-75°C) during coupling, if your synthesizer allows. | |
| Poor solvation of the growing peptide-resin complex. | Ensure high-quality, anhydrous DMF is used. | Switch to or use a mixture of solvents with better solvating properties, such as NMP or a DMF/NMP co-solvent system.[6] | For highly aggregated sequences, consider the use of chaotropic salts (e.g., LiCl) in the coupling mixture.[7] | |
| Aggregation of the peptide chain. | Use a resin with a lower loading capacity to increase the distance between peptide chains. | Incorporate a "structure-breaking" element like a pseudoproline dipeptide in the sequence preceding the difficult coupling.[7] | N/A | |
| Presence of Deletion Sequences | Incomplete coupling reaction. | Perform a double coupling of the (4S)-1-Fmoc-4-methoxy-D-proline. | Combine double coupling with an extended coupling time for each cycle. | Implement a capping step after the first coupling attempt to block any unreacted amines before proceeding to the second coupling. |
Experimental Protocols
The following protocols are designed for automated peptide synthesizers and can be adapted based on the specific instrumentation and scale of your synthesis.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for achieving high coupling efficiency with (4S)-1-Fmoc-4-methoxy-D-proline.
Materials:
-
(4S)-1-Fmoc-4-methoxy-D-proline (4-5 equivalents)
-
HATU (3.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8-10 equivalents)
-
Peptide-grade DMF or NMP
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Deprotection: Perform the standard Fmoc deprotection protocol on the resin-bound peptide to expose the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF or NMP to remove all traces of the deprotection solution.
-
Amino Acid Activation: In a separate vessel, dissolve (4S)-1-Fmoc-4-methoxy-D-proline and HATU in DMF or NMP. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For synthesizers with heating capabilities, a reaction temperature of 50°C for 30-60 minutes can be employed.
-
Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a test (e.g., Isatin test for proline) on a small sample of resin beads to check for the absence of free secondary amines. Note that the standard Kaiser test is not reliable for proline.
-
Proceed: If the test indicates complete coupling, proceed to the deprotection of the newly added proline derivative. If incomplete, proceed to Protocol 2.
Protocol 2: Double Coupling Strategy
This protocol should be implemented if Protocol 1 results in incomplete coupling or if the sequence is known to be particularly challenging.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Second Coupling: Prepare a fresh solution of activated (4S)-1-Fmoc-4-methoxy-D-proline as described in step 3 of Protocol 1.
-
Transfer the fresh activated amino acid solution to the reaction vessel.
-
Allow the second coupling reaction to proceed for another 1-2 hours at room temperature (or 30-60 minutes at 50°C).
-
Wash the resin thoroughly with DMF or NMP.
-
Perform a monitoring test to confirm completion.
-
Proceed with the synthesis.
Workflow for Optimized Coupling
Caption: A decision-making workflow for optimizing the coupling of (4S)-1-Fmoc-4-methoxy-D-proline.
References
-
Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency. BearWorks. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
An electronic effect on protein structure. PMC. [Link]
-
Stereoelectronic and steric effects in side chains preorganize a protein main chain. PubMed. [Link]
-
Figure 2 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]
-
Troubleshooting Guides. Bionano. [Link]
-
Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PubMed. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
The Manual and Automated SolidPhase Synthesis of α-Substituted Prolines and Homologues. ResearchGate. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Organic Chemistry Portal. [Link]
-
Supporting Information. Digital CSIC. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoelectronic and steric effects in side chains preorganize a protein main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting incomplete Fmoc deprotection of 4-methoxy-D-proline residues
Troubleshooting Incomplete Fmoc Deprotection of 4-Methoxy-D-proline Residues
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the incomplete Nα-Fmoc deprotection of 4-methoxy-D-proline during solid-phase peptide synthesis (SPPS). The unique structure of this proline analogue often leads to sluggish and incomplete reactions with standard protocols, compromising the purity and yield of the final peptide.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of 4-methoxy-D-proline so challenging?
Incomplete deprotection of 4-methoxy-D-proline is primarily due to significant steric hindrance. The rigid pyrrolidine ring of the proline backbone, combined with the bulky methoxy group at the 4-position, physically obstructs the approach of the piperidine base to the fluorenyl group. This slows the reaction kinetics, often preventing complete Fmoc removal within standard cycle times.[1][2]
Q2: What are the immediate signs of incomplete deprotection?
The most common indicators are the presence of deletion sequences where the subsequent amino acid fails to couple, or the appearance of the Fmoc-protected final peptide in your analytical data.[3][4]
-
During Synthesis: A negative or weak positive result from a qualitative test like the Kaiser test (for subsequent primary amines) or a Chloranil test can suggest that the N-terminal amine is not free.[3]
-
Post-Synthesis Analysis:
-
HPLC: A major peak with a longer retention time than the target peptide often corresponds to the more hydrophobic Fmoc-containing species.[1][3]
-
Mass Spectrometry (MS): The presence of a peak corresponding to the target peptide's mass plus 222.2 Da (the mass of the Fmoc group) is a definitive sign of incomplete deprotection.[1][4]
-
Q3: Can I just extend the deprotection time with the standard 20% piperidine/DMF solution?
While extending the deprotection time is a logical first step, it is often insufficient for highly hindered residues like 4-methoxy-D-proline.[1][5] Prolonged exposure to piperidine can also increase the risk of side reactions, such as diketopiperazine formation, especially if the subsequent residue is also a proline or glycine.[6]
Q4: What are the consequences of incomplete deprotection on my final peptide product?
Incomplete Fmoc deprotection leads to two primary impurities that can complicate purification and reduce overall yield:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide chain that is missing one amino acid.
-
Fmoc-Protected Final Peptide: If the incomplete deprotection occurs at the final 4-methoxy-D-proline residue, the final product will be a mix of the desired peptide and the N-terminally Fmoc-protected peptide.
In-depth Troubleshooting Guide
Understanding the Mechanism of Incomplete Deprotection
The standard Fmoc deprotection reaction is a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl ring system. This initiates the elimination of dibenzofulvene (DBF) and releases the free N-terminal amine of the peptide.
The steric bulk around the N-terminus of 4-methoxy-D-proline creates a crowded environment that hinders the piperidine from efficiently abstracting this proton. This leads to a significantly slower reaction rate compared to less hindered amino acids.
Systematic Troubleshooting Workflow
This workflow provides a stepwise approach to overcoming incomplete deprotection, starting with simple protocol modifications and progressing to more advanced chemical strategies.
Optimized Protocols and Alternative Reagents
When standard methods fail, adjusting the deprotection conditions or reagents is necessary. The following table summarizes proven strategies for enhancing deprotection efficiency.
| Strategy | Standard Protocol | Optimized Protocol | Rationale & Key Considerations |
| Deprotection Time | 2 x 5-10 min | 2 x 20-30 min | Provides more time for the base to access the sterically hindered site. Monitor for potential side reactions with extended treatment.[1] |
| Temperature | Room Temperature | 30-40°C | Increases the kinetic energy of the reaction, which can help overcome the activation barrier. Use with caution, as higher temperatures can promote side reactions like racemization.[1] |
| Solvent | DMF | NMP | N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at disrupting on-resin peptide aggregation, improving reagent access.[3][7] |
| Base Composition | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF or NMP | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can dramatically accelerate Fmoc removal.[8] A small amount of piperidine is included to scavenge the DBF byproduct.[8] Caution: DBU can catalyze aspartimide formation if Asp residues are present.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged.
-
Agitate the mixture for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10 minutes.[4][9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Residues
This protocol is recommended for 4-methoxy-D-proline and other difficult residues where Protocol 1 proves insufficient.
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.[8][9]
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Drain the solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all reagents.[4][8]
Protocol 3: Analytical Verification via Test Cleavage
To confirm the success of a modified deprotection protocol without cleaving all of your material, perform a small-scale test cleavage.
-
After the deprotection and washing steps, take a small sample of the resin (approx. 2-5 mg).
-
Dry the resin sample under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) to the resin sample and let it react for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Analyze the sample by LC-MS to confirm the absence of the Fmoc group (mass -222.2 Da).
References
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. BenchChem.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec.
- Góngora-Benítez, M., et al. (2016).
- Maison, W. (2011). A convenient and scaleable procedure for removing the Fmoc group in solution.
- Collins, J. M., et al. (2021). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. PubMed.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Malins, L. R., et al. (2020). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering.
- Wipf, P., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
- Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor.
- ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection - Wordpress.
- Nowick, J. S. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- de la Torre, B. G., & Albericio, F. (2018). Green Chemistry - In situ Fmoc removal.
- Collins, J. M., et al. (2023, December 9). Total wash elimination for solid phase peptide synthesis. PMC - NIH.
- Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. renyi.hu [renyi.hu]
- 7. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with (4S)-1-Fmoc-4-methoxy-D-proline
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals working with (4S)-1-Fmoc-4-methoxy-D-proline, a proline analog that, while valuable, presents a significant challenge due to its high propensity for diketopiperazine (DKP) formation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to ensure the success of your synthesis.
Section 1: The Chemistry of the Problem - Understanding DKP Formation
Q1: What is Diketopiperazine (DKP) and why is it a critical issue in my synthesis?
A1: Diketopiperazine (DKP) formation is one of the most common and irreversible side reactions in solid-phase peptide synthesis (SPPS).[1] It occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester bond linking the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable, six-membered cyclic DKP ring.[1][2]
The consequences for your synthesis are severe:
-
Truncation of the Peptide Chain: The growing peptide is permanently cleaved from the solid support, halting any further elongation.
-
Drastic Yield Reduction: The target peptide yield is significantly lowered as a large portion of the synthetic intermediates are converted into the DKP byproduct.
-
Complicated Purification: The DKP byproduct introduces a major impurity that must be separated from the desired truncated peptide, complicating downstream purification efforts.
Below is a diagram illustrating the fundamental mechanism of this problematic side reaction.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Q2: Why is (4S)-1-Fmoc-4-methoxy-D-proline so susceptible to DKP formation?
A2: The susceptibility is rooted in its structure as a proline analog. Proline and its derivatives are notorious for promoting DKP formation for two primary reasons:[2][3]
-
Conformational Rigidity: The cyclic structure of the proline ring restricts the peptide backbone's flexibility. This forces the preceding amide bond into a cis-conformation, a geometric arrangement that perfectly pre-organizes the N-terminal amine for its attack on the resin ester linkage.[1][4] In linear amino acids, the trans-conformation is heavily favored, making this attack sterically much more difficult.
-
Secondary Amine: As a secondary amine, proline's nucleophilicity and the kinetics of cyclization are inherently favored.
When (4S)-1-Fmoc-4-methoxy-D-proline is the C-terminal amino acid (residue 1) and the subsequent amino acid (residue 2) is deprotected, the stage is set for rapid DKP formation. This risk is highest when the dipeptidyl-resin intermediate is exposed to the basic conditions of Fmoc deprotection.[4][5]
Section 2: Frequently Asked Questions (FAQs)
-
At which step of my synthesis is DKP formation most likely to occur? DKP formation is overwhelmingly triggered during and immediately after the Fmoc deprotection of the second amino acid in the sequence.[1][5] The basic conditions (e.g., piperidine) create the free N-terminal amine, which is the nucleophile that initiates the cyclization. The longer this free amine exists before the third amino acid is coupled, the higher the risk.[1][6]
-
Can I reverse DKP formation once it has happened? No. The formation of the six-membered DKP ring is thermodynamically very favorable and considered irreversible under standard SPPS conditions.[1] Prevention is the only effective strategy.
-
How do I detect DKP formation? DKP formation is typically identified during in-process control or final product analysis using HPLC and Mass Spectrometry (MS). You will observe a significant peak in your chromatogram with a mass corresponding to the cyclized dipeptide (Mass of AA1 + Mass of AA2 - 2*H₂O), and a corresponding decrease in the yield of your target peptide.
-
Does my choice of resin matter? Absolutely. This is one of the most critical factors. Standard resins with acid-labile linkers like Wang resin are highly susceptible to DKP formation because the ester linkage is relatively unhindered.[2][4] The gold standard for preventing DKP is to use a sterically bulky resin, such as 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl group physically shields the ester bond, hindering the intramolecular attack.[1]
-
How does temperature affect DKP formation? Higher temperatures significantly accelerate the rate of DKP formation.[4] While microwave-assisted SPPS can speed up couplings, the elevated temperatures used during deprotection steps can be catastrophic for DKP-prone sequences. Performing Fmoc removal at room temperature or even cooler (e.g., 0 °C) is essential for minimizing this side reaction.[2]
Section 3: Troubleshooting Guide
This workflow is designed to help you diagnose and resolve DKP-related issues in your synthesis.
Problem: My HPLC/MS analysis after synthesizing a peptide containing (4S)-4-methoxy-D-proline shows a major byproduct peak with the mass of a dipeptide, and my final yield is extremely low.
Caption: Troubleshooting Workflow for DKP Formation.
Section 4: Optimized Protocols for Prevention
To proactively avoid DKP formation, we recommend abandoning standard protocols in favor of methods specifically designed for these challenging sequences.
Protocol 1: Optimized Stepwise SPPS
This protocol incorporates multiple modifications to suppress DKP formation during a stepwise synthesis.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin
-
Amino Acids: Fmoc-protected amino acids
-
Deprotection Solution: 2% DBU / 5% piperazine in NMP (v/v/v)[4][5][7]
-
Coupling Reagents: HATU or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: NMP, DCM
Methodology:
-
Resin Loading: Load your first Fmoc-amino acid (the one preceding the (4S)-4-methoxy-D-proline) onto the 2-CTC resin according to standard low-loading protocols.
-
First Deprotection: Deprotect the Fmoc group using a standard 20% piperidine/DMF protocol.
-
Coupling of (4S)-1-Fmoc-4-methoxy-D-proline:
-
In a separate vessel, pre-activate 1.5 equivalents of (4S)-1-Fmoc-4-methoxy-D-proline with 1.45 equivalents of HATU/HCTU and 3 equivalents of DIPEA in NMP for 5-10 minutes.
-
Add the activated solution to the deprotected resin and allow to couple for 1-2 hours.
-
Confirm completion with a negative ninhydrin test.
-
-
CRITICAL STEP - Modified Fmoc Deprotection:
-
Wash the resin thoroughly with NMP.
-
Treat the resin with the 2% DBU / 5% piperazine in NMP deprotection solution for 5-7 minutes .[4]
-
Drain and repeat the treatment with fresh solution for another 5-7 minutes .
-
IMMEDIATELY proceed to the next step after washing. Do not allow the deprotected resin to sit.
-
-
Rapid Subsequent Coupling:
-
Have your next activated amino acid solution (pre-activated as in step 3) ready.
-
Add it to the resin immediately after the post-deprotection washes to "cap" the reactive amine before it can cyclize.[1]
-
-
Chain Elongation: Continue with the modified deprotection and rapid coupling steps for the remainder of your synthesis.
Protocol 2: Dipeptide Coupling Strategy (Highly Recommended)
This is the most robust strategy to completely eliminate the risk of DKP formation at this specific junction. It involves synthesizing the dipeptide unit in solution first and then coupling it to the resin, thereby bypassing the formation of the unstable dipeptidyl-resin intermediate.[2][4][6]
Methodology:
-
Synthesize Dipeptide: First, synthesize the dipeptide Fmoc-AA2-((4S)-4-methoxy-D-Pro)-OH using solution-phase chemistry. This is a standard procedure that is not detailed here but is a prerequisite.
-
Resin Preparation: Swell your chosen resin (Rink Amide, Wang, or 2-CTC can be used here as the DKP-prone step is avoided) and perform the coupling and deprotection of your first amino acid (AA1) as per standard protocols.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve 1.5 equivalents of your pre-synthesized Fmoc-AA2-((4S)-4-methoxy-D-Pro)-OH dipeptide in NMP.
-
Add 1.45 equivalents of a coupling reagent (e.g., HBTU, HATU) and 3 equivalents of a base (e.g., DIPEA). Allow to pre-activate for 5-10 minutes.[2]
-
Add the activated dipeptide solution to your deprotected resin-bound AA1.
-
Let the coupling reaction proceed for 2-4 hours at room temperature.
-
Monitor the reaction using the ninhydrin test to ensure completion.
-
-
Continue Synthesis: Once the dipeptide is successfully coupled, proceed with the synthesis from AA3 onwards using your standard SPPS protocols.
Section 5: Data Summary
The following tables provide a quick reference for making informed decisions about your experimental conditions.
Table 1: Comparison of Fmoc Deprotection Conditions for DKP-Prone Sequences
| Reagent Cocktail | Concentration | Typical Time | Temperature | Relative DKP Risk | Causality & Notes |
| Piperidine in DMF | 20% | 2 x 10 min | Room Temp | Very High | Standard but aggressive. The strong basicity and time allow ample opportunity for cyclization.[6][8] |
| Piperidine in DMF | 20% | 2 x 1.5 min | Room Temp | Moderate | Reduced time is critical. Best for continuous flow synthesis where exposure is brief.[1][8] |
| DBU/Piperazine in NMP | 2% DBU, 5% Piperazine | 2 x 5-7 min | Room Temp | Very Low | The recommended alternative. Provides efficient deprotection with significantly reduced DKP formation.[4][5][7] |
| Piperidine in DMF | 20% | 2 x 10 min | 40-60 °C | Extreme | Elevated temperatures dramatically accelerate DKP kinetics and should be avoided for sensitive sequences.[4] |
Table 2: Impact of Coupling Reagent Choice on DKP Prevention
| Coupling Reagent | Class | Activation Speed | Efficacy with Hindered Residues | Implication for DKP Prevention |
| HATU / HCTU | Uronium/Aminium Salt | Very Fast | Excellent | Excellent. Rapidly acylates the free amine after deprotection, minimizing the time it is available to cyclize. The preferred choice.[1][9][10] |
| PyBOP / HBTU | Phosphonium / Uronium Salt | Fast | Very Good | Good. Also highly efficient and provide fast coupling rates to cap the vulnerable amine.[6][11] |
| DIC / HOBt | Carbodiimide | Moderate | Good | Moderate. Slower activation can leave the N-terminal amine exposed for longer, increasing DKP risk. Not recommended for the coupling immediately following a DKP-prone residue.[1][11] |
By understanding the mechanism and employing these targeted strategies, you can successfully navigate the challenges posed by (4S)-1-Fmoc-4-methoxy-D-proline and achieve higher yields and purities in your peptide synthesis endeavors.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Peptalyzer. Retrieved from [Link]
-
Dong, Z., et al. (2023). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Retrieved from [Link]
-
Hardy, P. M., et al. (1979). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Dong, Z., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]
-
DKP formation mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Methods for the synthesis of diketopiperazines. (1996). Google Patents.
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar. Retrieved from [Link]
-
Otsuka, Y., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Otsuka, Y., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. ResearchGate. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 10. Knowledge Center Archive - Bachem [bachem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Resin Cleavage for (4S)-1-Fmoc-4-methoxy-D-proline Sequences
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the resin cleavage of peptides containing the modified residue (4S)-1-Fmoc-4-methoxy-D-proline. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with this unique amino acid. Our goal is to empower you to achieve maximum cleavage efficiency while preserving the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cleavage of peptides incorporating 4-methoxy-D-proline.
Q1: What makes the cleavage of 4-methoxy-D-proline containing peptides a special consideration?
A1: The 4-methoxy group on the D-proline ring introduces specific chemical properties that require careful consideration during the final trifluoroacetic acid (TFA) cleavage step. The methoxy group is electron-donating, which can activate the proline ring. While this modification is stable to standard TFA conditions, it potentially increases the ring's susceptibility to electrophilic attack from carbocations generated during the removal of side-chain protecting groups (e.g., tert-butyl cations from Boc, tBu, or Trt groups).[1][2] This necessitates a robust cleavage strategy focused on efficiently quenching these reactive species to prevent side-product formation.
Q2: What is the recommended starting cleavage cocktail for a peptide containing 4-methoxy-D-proline?
A2: Due to the considerations mentioned above, a standard, minimal cocktail may not be sufficient. We recommend starting with a more robust scavenger-rich mixture to preemptively address potential side reactions. Reagent K is an excellent and highly recommended starting point.[3][4]
The role of each component is critical:
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.[5][6]
-
Water: Acts as a scavenger and facilitates the hydrolysis of the resin linker.[4]
-
Phenol: Protects residues like Tyrosine and Tryptophan, and its mildly acidic nature can assist in the cleavage process.[4]
-
Thioanisole: A highly effective scavenger for protecting sensitive residues, particularly Tryptophan and Methionine, from alkylation.[4]
-
1,2-Ethanedithiol (EDT): A potent scavenger used to protect Cysteine residues and quench a broad range of electrophiles.[4]
For sequences lacking other highly sensitive residues like Cys, Met, or Trp, a modified Reagent B may be considered, but careful monitoring for side products is advised.
Table 1: Recommended Starting Cleavage Cocktails
| Reagent Name | Composition (v/v/w for Phenol) | Recommended For |
|---|---|---|
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Strongly Recommended. Peptides containing 4-methoxy-D-proline, especially with other sensitive residues (Trp, Met, Cys, Tyr).[3][4] |
| Standard Cocktail | TFA / Water / Triisopropylsilane (TIS) (95 : 2.5 : 2.5) | Peptides with 4-methoxy-D-proline but no other sensitive residues. Use with caution and verify with MS.[7][8] |
Q3: What is a safe, standard cleavage time and temperature to begin with?
A3: For most peptide sequences attached to standard resins like Wang or Rink Amide, a cleavage time of 1.5 to 2 hours at room temperature is a reliable starting point.[3][9] However, cleavage kinetics are highly sequence-dependent.[10] Sterically hindered cleavage sites or the presence of multiple arginine residues (which deprotect slowly) may require longer reaction times.[7][11] It is always recommended to perform a small-scale trial cleavage to optimize the time for your specific peptide.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My peptide yield is very low. How can I confirm if the cleavage was incomplete and what should I do?
A4: Low yield is frequently caused by incomplete cleavage from the resin. The first step is to confirm whether a significant amount of peptide remains on the solid support.
Confirmation Step: Post-Cleavage Kaiser Test The Kaiser test is a highly sensitive method for detecting free primary amines.[8] If your peptide's N-terminus was deprotected (standard procedure before cleavage) and the peptide failed to cleave, the resin will give a strong positive result (a deep blue color).
If the test is positive, consider the following solutions:
-
Extend Cleavage Time: This is the most straightforward solution. For difficult sequences, cleavage can take up to 3 or even 4 hours.[7] We recommend performing a time-course study (see Protocol 2) to find the optimal duration.
-
Ensure Fresh Reagents: TFA is hygroscopic and can lose potency over time. Scavengers can also degrade. Always use fresh, high-quality reagents for the cleavage cocktail.[8]
-
Verify Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately washed with Dichloromethane (DCM) to remove residual DMF and allow for proper swelling.[4][13] Inadequate swelling can limit reagent access to cleavage sites.
-
Increase Cocktail Volume: Ensure you are using a sufficient volume of the cleavage cocktail, typically 10-15 mL per gram of resin, to fully immerse the resin and drive the reaction to completion.[14]
Q5: My mass spectrometry analysis shows a major side product with a mass of +74 Da (or other unexpected adducts). What is the likely cause and how can I prevent it?
A5: The observation of unexpected adducts points to side reactions caused by inefficient scavenging of reactive cations generated during deprotection. The methoxy-proline ring, being electron-rich, is a potential target for these electrophiles.
Potential Cause: Alkylation by tert-butyl Cations If your sequence contains residues protected by tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt) groups, the cleavage process generates highly reactive tert-butyl or trityl cations. If not effectively quenched by scavengers, these can alkylate nucleophilic sites on your peptide. A +56 Da adduct corresponds to tert-butylation. The +74 Da adduct you are seeing could be a more complex side reaction, potentially involving the scavenger or a fragment from the resin linker itself.
Solutions:
-
Use a More Robust Scavenger Cocktail: This is the most effective solution. If you are not already using Reagent K, switch to it. The combination of multiple scavengers provides broader protection against various reactive species.[4]
-
Optimize Scavenger Concentration: For sequences particularly rich in tBu-protected residues, you may consider slightly increasing the proportion of scavengers like TIS or EDT in your cocktail.
-
Perform a Time-Course Study: Excessive exposure to the highly acidic cleavage cocktail can sometimes increase the likelihood of side reactions.[14] An optimization study (Protocol 2) will help you identify the shortest time required for complete cleavage, thereby minimizing exposure and potential degradation.
Diagram 1: Troubleshooting Logic for Cleavage Issues A decision-making workflow for diagnosing and solving common cleavage problems.
Experimental Protocols
Protocol 1: General Cleavage Procedure for 4-Methoxy-D-Proline Peptides
This protocol outlines the standard procedure using Reagent K.
-
Resin Preparation:
-
Transfer the dry peptide-resin (e.g., 100 mg) to a suitable reaction vessel (e.g., a fritted syringe or glass reaction vessel).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.[4]
-
Perform a final wash with DCM and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes. It is crucial to remove residual DMF as it can inhibit the acidic cleavage.[13]
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the Reagent K cleavage cocktail immediately before use. For 5 mL of cocktail, combine:
-
TFA: 4.125 mL
-
Phenol: 0.25 g
-
Water: 0.25 mL
-
Thioanisole: 0.25 mL
-
1,2-Ethanedithiol (EDT): 0.125 mL
-
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing your peptide. Collect the filtrate.
-
Wash the resin 2-3 times with a small volume of fresh TFA (approx. 1 mL each) and combine all filtrates.[3]
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, place a 10-fold volume of ice-cold diethyl ether (e.g., 50 mL for 5 mL of filtrate).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[3]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Work-up:
-
Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for analysis and purification.
-
Protocol 2: Small-Scale Time-Course Study for Cleavage Optimization
This protocol allows you to determine the ideal cleavage time for your specific peptide, balancing yield against impurity formation.
-
Preparation: Weigh approximately 50-100 mg of your dried peptide-resin into a single reaction vessel.
-
Cleavage Initiation: Add the appropriate volume of your chosen cleavage cocktail (e.g., Reagent K, 10-15 mL/g) to the resin and start a timer. Agitate gently at room temperature.
-
Time Points: At each designated time point (e.g., 60 min, 90 min, 120 min, 180 min, 240 min ), carefully withdraw a small aliquot of the resin slurry (e.g., equivalent to 10-20 mg of the initial resin).
-
Quenching and Work-up: For each aliquot:
-
Immediately filter the resin from the TFA solution into a separate, labeled tube containing cold diethyl ether.
-
Wash the small portion of resin with a tiny amount of fresh TFA and add it to the ether.
-
Precipitate, wash, and dry the peptide pellet as described in Protocol 1.
-
-
Analysis:
-
Dissolve a small, equal amount of crude peptide from each time point in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze each sample by LC-MS.
-
Compare the chromatograms (HPLC) and mass spectra (MS). Look for the time point that provides the highest peak area for your desired product with the lowest peak area for impurities (e.g., deletion sequences or scavenger adducts).
-
Diagram 2: Workflow for Cleavage Time Optimization A step-by-step visual guide to performing a time-course study.
References
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
Peptides.co. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]
-
Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]
-
Pathak, V., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Rasmussen, J. H., et al. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Royal Society of Chemistry. Retrieved from [Link]
-
Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. NIH. Retrieved from [Link]
-
Peptides.co. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]
-
Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
-
BPS. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Fields, G. B. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
D'Andrea, L. D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. NIH. Retrieved from [Link]
-
ACS Publications. (2024, December 10). Optimizing Industrial Solid-Phase Peptide Synthesis: Integration of Raman Spectroscopy as Process Analytical Technology. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nuñez, A., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. renyi.hu [renyi.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. jpt.com [jpt.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. chempep.com [chempep.com]
A Comparative Guide to (4S)-1-Fmoc-4-methoxy-D-proline and Fmoc-4-hydroxy-D-proline in Peptide Stability
In the landscape of therapeutic peptide development, enhancing stability without compromising biological activity is a paramount objective. The incorporation of non-natural amino acids is a cornerstone strategy, and proline analogs are particularly powerful tools for modulating peptide conformation and proteolytic resistance. This guide offers an in-depth comparison of two D-proline derivatives, (4S)-1-Fmoc-4-methoxy-D-proline (Fmoc-D-Mep) and Fmoc-4-hydroxy-D-proline (Fmoc-D-Hyp), focusing on their distinct impacts on peptide stability.
Molecular Profiles and Conformational Predispositions
The unique cyclic structure of proline imposes significant constraints on the peptide backbone, influencing folding and stability.[1][2] The introduction of a substituent at the 4-position of the pyrrolidine ring further refines these constraints through stereoelectronic effects.[3][4]
-
Fmoc-4-hydroxy-D-proline (Fmoc-D-Hyp): The hydroxyl group at the 4-position is capable of acting as both a hydrogen bond donor and acceptor. This functionality can lead to intramolecular hydrogen bonds that influence the local peptide structure.
-
(4S)-1-Fmoc-4-methoxy-D-proline (Fmoc-D-Mep): The methylation of the hydroxyl group to a methoxy group eliminates the hydrogen bond donating capability and increases the hydrophobicity of the residue. This seemingly minor alteration has significant stereoelectronic consequences.
The stereochemistry of the 4-substituent dictates the pucker of the five-membered pyrrolidine ring, which in turn influences the preceding peptide bond's conformation (cis/trans isomerism).[3][4]
-
Cγ-endo vs. Cγ-exo Pucker: Electron-withdrawing substituents at the 4S-position, such as the hydroxyl or methoxy group in the D-proline analogs discussed here, strongly favor a Cγ-endo ring pucker.[5][6][7] This endo pucker is associated with more extended peptide conformations.[6]
-
Impact of O-Methylation: While both (4S)-hydroxyproline and (4S)-methoxyproline promote a Cγ-endo pucker, the methoxy derivative does so more prototypically. In (4S)-hydroxyproline, a transannular hydrogen bond can form between the hydroxyl group and the proline's own carbonyl group, which can distort the main-chain torsion angles.[5] O-methylation eliminates this hydrogen bond, restoring a more ideal Cγ-endo pucker and leading to greater conformational stability in structures like the collagen triple helix.[5][8]
| Feature | (4S)-1-Fmoc-4-methoxy-D-proline | Fmoc-4-hydroxy-D-proline |
| Chemical Structure | ![]() | ![]() |
| Abbreviation | Fmoc-D-Mep | Fmoc-D-Hyp |
| 4-Position Substituent | Methoxy (-OCH3) | Hydroxyl (-OH) |
| H-Bonding Potential | Acceptor only | Donor & Acceptor |
| Hydrophobicity | Higher | Lower |
| Dominant Ring Pucker | Cγ-endo[5] | Cγ-endo[5] |
| Key Conformational Effect | Eliminates transannular H-bond, restoring prototypical Cγ-endo pucker.[5] | Can form a transannular H-bond, distorting main-chain torsion angles.[5] |
Enhancing Peptide Stability: A Head-to-Head Comparison
The choice between incorporating D-Mep versus D-Hyp can have profound consequences for a peptide's stability against both thermal and enzymatic degradation.
Conformational and Thermal Stability
The stability of a peptide's folded structure is critical for its function. Studies on collagen model peptides have provided compelling evidence for the superior stabilizing effects of methoxylation over hydroxylation.
In a key study, replacing (2S,4R)-4-hydroxyproline (the L-enantiomer equivalent) with (2S,4R)-4-methoxyproline in a collagen model peptide significantly increased the thermal stability of the triple helix.[8] The melting temperature (Tm) of the methoxylated peptide was substantially higher than its hydroxylated counterpart. This enhanced stability is attributed to the stereoelectronic effects of the methoxy group, which better preorganize the peptide backbone for the desired conformation, rather than favorable hydration of the hydroxyl group.[8] O-methylation eliminates the possibility of a potentially disruptive intramolecular hydrogen bond, leading to a more stable and well-defined structure.[5]
Proteolytic Resistance
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[9][10] The incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic cleavage.[1][11] Proline itself is known to hinder the action of many proteases, and modifications to the proline ring can further enhance this effect.[2][10]
While direct comparative studies on the proteolytic stability of peptides containing D-Mep versus D-Hyp are not extensively detailed in the available literature, we can infer the likely outcomes based on their conformational effects:
-
Conformational Rigidity: The enhanced conformational stability conferred by the D-Mep residue likely translates to increased proteolytic resistance. A more rigid, pre-organized peptide backbone is a poorer substrate for proteases, which often recognize and cleave more flexible regions.
-
Steric Hindrance: The bulkier methoxy group, compared to the hydroxyl group, may provide a greater degree of steric hindrance, directly impeding the approach of a protease to the scissile peptide bond.
-
Hydrophobicity: The increased hydrophobicity of the D-Mep residue may alter the peptide's interaction with the active site of proteases, potentially reducing cleavage efficiency.
The use of D-proline itself is a powerful tool for creating peptidomimetics with enhanced resistance to enzymatic degradation, thereby increasing their therapeutic potential.[1] The additional modifications at the 4-position build upon this intrinsic advantage.
Experimental Methodologies
To empirically determine the superior analog for a specific peptide, the following experimental workflows are recommended.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both Fmoc-D-Mep and Fmoc-D-Hyp can be achieved using standard automated Fmoc/tBu solid-phase peptide synthesis protocols.[12][13]
Workflow:
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in DMF.[14]
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-D-Mep or Fmoc-D-Hyp) using a coupling agent like HBTU or HATU. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
Protocol 2: In Vitro Proteolytic Stability Assay
This assay compares the degradation rates of the D-Mep and D-Hyp containing peptides in the presence of relevant proteases or biological fluids.
Workflow:
-
Peptide Preparation: Prepare stock solutions of each purified peptide in a suitable buffer (e.g., PBS).
-
Enzyme/Plasma Incubation: Mix the peptide solution with human plasma or a specific protease solution (e.g., trypsin, chymotrypsin) to a final concentration (e.g., 0.1 mg/mL).[15] Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as 0.1% TFA, and placing the sample on ice.[15]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the remaining peptide.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation half-life (t½) for each peptide analog.
Caption: Workflow for In Vitro Peptide Stability Assay.
Summary and Recommendations
The selection between (4S)-1-Fmoc-4-methoxy-D-proline and Fmoc-4-hydroxy-D-proline is a critical decision in peptide design aimed at enhancing stability.
| Parameter | (4S)-1-Fmoc-4-methoxy-D-proline (D-Mep) | Fmoc-4-hydroxy-D-proline (D-Hyp) | Recommendation |
| Conformational Stability | Superior. Eliminates disruptive H-bonds, leading to a more stable, pre-organized conformation.[5][8] | Good. Can introduce stabilizing H-bonds but also has the potential for conformational distortion.[5] | For maximizing thermal and conformational stability, D-Mep is the preferred choice. |
| Proteolytic Resistance | Predicted to be Higher. Greater conformational rigidity and steric bulk likely result in enhanced resistance. | Good. D-amino acid backbone provides significant stability over L-isomers. | For peptides intended for in vivo applications requiring a long half-life, D-Mep is the logical starting point for optimization. |
| Solubility | May decrease aqueous solubility due to increased hydrophobicity. | May increase aqueous solubility due to the hydrophilic hydroxyl group. | If aqueous solubility is a primary concern, D-Hyp may offer an advantage. |
For drug development professionals seeking to maximize the in vivo stability and conformational integrity of a peptide therapeutic, (4S)-1-Fmoc-4-methoxy-D-proline represents a more advanced and potent tool than its hydroxylated counterpart. The O-methylation provides a distinct stereoelectronic advantage, leading to superior pre-organization of the peptide backbone and, consequently, enhanced thermal and proteolytic stability.[5][8] While Fmoc-4-hydroxy-D-proline remains a valuable building block, particularly where hydrophilicity is desired, the methoxy derivative offers a clear path toward more robust and durable peptide drug candidates. Empirical testing via the outlined protocols is essential to validate the optimal choice for any given peptide sequence.
References
-
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC - NIH. National Institutes of Health. [Link]
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. National Institutes of Health. [Link]
-
Conformational landscape of substituted prolines - PMC - NIH. National Institutes of Health. [Link]
-
Conformational landscape of substituted prolines - PubMed. National Institutes of Health. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. University of Wisconsin-Madison. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry - ACS Publications. American Chemical Society. [Link]
-
Conformational preference and cis-trans isomerization of 4-methylproline residues. Wiley Online Library. [Link]
-
The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ResearchGate. [Link]
-
Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues | Journal of the American Chemical Society - ACS Publications. American Chemical Society. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. Frontiers Media. [Link]
-
Tailoring interactions for cisPro peptide bond stabilization - ProBiologists. ProBiologists. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. National Institutes of Health. [Link]
-
Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria - PubMed. National Institutes of Health. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. National Institutes of Health. [Link]
-
The Crucial Role of Fmoc-D-Proline in Modern Peptide Synthesis. LinkedIn. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Beilstein-Institut. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
-
Synthesis and application of photoproline - a photoactivatable derivative of proline - Arkivoc. ARKIVOC. [Link]
-
Proline motifs in peptides and their biological processing - PubMed. National Institutes of Health. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag. [Link]
-
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - MDPI. MDPI. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. ResearchGate. [Link]
-
Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides | Request PDF. ResearchGate. [Link]
-
An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - MDPI. MDPI. [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. LinkedIn. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Conformational Analysis of Cis/Trans Isomers in (4S)-1-Fmoc-4-methoxy-D-proline Peptides: A Comprehensive Comparison Guide
Executive Summary
In the rapidly expanding field of D-peptide therapeutics and mirror-image phage display, controlling backbone conformation is critical for target affinity and protease resistance. Proline is unique among proteinogenic amino acids because its pyrrolidine ring restricts the ϕ backbone dihedral angle and allows the preceding prolyl amide bond to populate both cis and trans isomers.
This guide provides an in-depth conformational analysis of (4S)-1-Fmoc-4-methoxy-D-proline (CAS: 2171285-66-6). By objectively comparing its stereoelectronic properties against standard D-proline and other substituted analogs, we demonstrate how the 4-methoxy substitution acts as a powerful conformational lock to preorganize D-peptide backbones.
Stereoelectronic Causality: The (4S)-Methoxy Advantage
A critical point of expertise in peptide engineering is understanding that when transitioning from L- to D-peptides, the absolute stereochemical designations invert. The well-known trans-4-methoxy-L-proline is the (2S, 4R) isomer. Its exact mirror image, trans-4-methoxy-D-proline, is the (2R, 4S) isomer. Therefore, the commercially available is the trans diastereomer.
The performance of this building block is governed by a strict cascade of stereoelectronic effects:
-
The Gauche Effect: The electronegative oxygen of the 4-methoxy group exerts a gauche effect with the pyrrolidine ring nitrogen, enforcing a specific ring pucker. In the (2R, 4S) configuration, this enforces a C γ -exo pucker (relative to the D-ring).
-
Backbone Preorganization: The C γ -exo pucker restricts the ϕ and ψ dihedral angles into an optimal geometry for backbone interaction.
-
The n → π Interaction:* This preorganization enables a quantum mechanical
- , where the lone pair ( n ) of the i−1 carbonyl oxygen delocalizes into the antibonding orbital ( π *) of the i carbonyl carbon.
-
Isomer Stabilization: Because the n → π
interaction is only physically possible when the peptide bond is in the trans geometry ( ω≈180∘ ), it selectively stabilizes the trans isomer, leading to a high Ktrans/cis ratio.
Logical pathway of stereoelectronic effects dictating the trans/cis ratio in (4S)-4-methoxy-D-proline.
Comparative Performance Analysis
To objectively evaluate (4S)-4-methoxy-D-proline (trans-D-Mop), we must compare it against alternative D-proline derivatives. The data below summarizes the conformational preferences of Ac−Xaa−OMe model peptides in aqueous solution. (Note: Values are derived from their exact L-enantiomer counterparts, as enantiomers possess identical scalar physical properties in an achiral environment).
| Proline Derivative ( Ac−Xaa−OMe ) | Stereochemistry | Ring Pucker | n
→
π
| Ktrans/cis (in D2O ) |
| Unsubstituted D-Proline | (2R) | endo/exo mix | Moderate | ~4.6 |
| (4S)-4-methoxy-D-proline (Product) | (2R, 4S) | C γ -exo | Strong | ~6.7 |
| (4R)-4-methoxy-D-proline (cis-D-mop) | (2R, 4R) | C γ -endo | Weak | ~2.1 |
| (4S)-4-fluoro-D-proline (trans-D-Flp) | (2R, 4S) | C γ -exo | Strong | ~6.7 |
Why choose Methoxy over Fluoro or Hydroxy?
While (4S)-4-fluoro-D-proline yields an identical Ktrans/cis ratio, the methoxy group provides additional steric bulk and hydrophobicity, which is often advantageous for filling hydrophobic pockets at protein-protein interaction (PPI) interfaces. Furthermore, unlike hydroxyproline, the methoxy group cannot act as a hydrogen bond donor. This that are known to distort the backbone torsion angles in cis-hydroxyprolines.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They do not merely generate data; they include internal checks to verify the integrity of the results.
Protocol A: Determination of Ktrans/cis via NMR Spectroscopy
Causality & Validation: We utilize D2O to prevent amide protons from exchanging and obscuring the aliphatic region. A 2D NOESY is mandatory before 1D integration to definitively assign the cis and trans peaks. Skipping the 2D assignment risks integrating overlapping impurity signals, which artificially inflates the Ktrans/cis ratio.
-
Sample Preparation: Dissolve the synthesized Ac−Xaa−OMe model peptide in 600 µL of D2O to a final concentration of 5–10 mM.
-
Equilibration: Incubate the sample at 25 °C for 24 hours to ensure the cis/trans isomerization reaches thermodynamic equilibrium.
-
2D NOESY Acquisition (Validation Step): Acquire a 2D NOESY spectrum with a mixing time of ~400 ms. Identify the cross-peaks between the CαH of the preceding residue and the CδH (indicative of the trans isomer) or CαH (indicative of the cis isomer) of the proline derivative.
-
1D 1H NMR Acquisition: Acquire a quantitative 1D 1H NMR spectrum using a long relaxation delay ( d1≥5×T1 ) to ensure accurate integration.
-
Quantification: Integrate the well-resolved CαH and −OCH3 resonances for both isomers. Calculate the ratio: Ktrans/cis=AreacisAreatrans .
Self-validating NMR workflow for determining prolyl amide cis/trans equilibrium constants.
Protocol B: Conformational Profiling via Circular Dichroism (CD)
Causality & Validation: CD spectroscopy is highly sensitive to backbone chirality. For D-peptides, the D-polyproline II (D-PPII) helix exhibits an inverted CD signature compared to natural L-PPII. Temperature-dependent scans validate that the signal originates from a folded state rather than a random coil; a true helical signature will cooperatively "melt" upon heating.
-
Sample Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.0) to a concentration of 50 µM.
-
Baseline Correction: Acquire a blank spectrum of the buffer alone and subtract it from all subsequent measurements.
-
Wavelength Scan: Scan from 250 nm down to 190 nm at 4 °C using a 1 mm pathlength quartz cuvette. Look for the hallmark D-PPII signature: a weak negative band near 225 nm and a strong positive band near 200 nm.
-
Thermal Denaturation (Validation Step): Monitor the molar ellipticity at 225 nm while heating the sample from 4 °C to 85 °C at a rate of 1 °C/min. A sigmoidal melting curve confirms the presence of a structured, .
References
-
Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues Source: Journal of Biological Chemistry / PubMed Central URL:[Link]
-
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: Journal of the American Chemical Society / PubMed Central URL:[Link]
-
The n → π Interaction* Source: Accounts of Chemical Research / ACS Publications URL:[Link]
Advanced HPLC Purity Analysis of (4S)-1-Fmoc-4-methoxy-D-proline: A Comparative Guide
By: Senior Application Scientist
Introduction: The Analytical Challenge in Peptide Synthesis
The chemical and enantiomeric purity of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS)[1]. As an unnatural amino acid derivative, (4S)-1-Fmoc-4-methoxy-D-proline presents unique analytical challenges. Impurities such as des-methoxy derivatives, unreacted Fmoc-OH, and undesired stereoisomers (e.g., the L-enantiomer) can lead to the formation of truncated or diastereomeric peptides that are notoriously difficult to separate downstream[1].
High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of Fmoc-amino acids due to its accuracy and robustness[1]. However, relying on a generic C18 column often yields a false sense of security. A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants[1]. This guide objectively compares traditional C18 phases against Biphenyl and Polysaccharide-based Chiral Stationary Phases (CSPs), providing field-proven, self-validating protocols to ensure absolute analytical confidence.
Mechanistic Evaluation of Stationary Phases
To achieve baseline separation of closely related impurities, we must move beyond simple hydrophobicity and exploit the specific structural domains of (4S)-1-Fmoc-4-methoxy-D-proline: the highly aromatic Fmoc protecting group and the polar/hydrophobic D-proline core.
-
Standard C18 (Alkyl Phase): C18 columns rely predominantly on dispersive van der Waals forces[2]. While excellent for separating compounds based on general hydrophobicity, they often fail to resolve structural isomers or impurities with similar lipophilicity, such as Fmoc-OH degradation products.
-
Biphenyl Phase (Mixed-Mode): Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, they provide strong π-π interactions due to the presence of the biphenyl ligand's aromatic rings[2]. Because the Fmoc group is highly aromatic, the biphenyl phase drastically alters the selectivity, often reversing the elution order of aromatic versus aliphatic compounds and pulling critical impurities apart[3].
-
Polysaccharide CSP (Chiral Phase): For stereoisomeric purity, achiral columns are useless. Reversed-phase HPLC using polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) provides the steric inclusion and hydrogen-bonding cavities necessary to achieve baseline resolution (Rs > 1.5) of Fmoc-protected enantiomers[4].
Mechanistic interaction pathways between Fmoc-proline domains and stationary phases.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance metrics when analyzing (4S)-1-Fmoc-4-methoxy-D-proline across the three distinct stationary phases.
| Parameter | Standard C18 (Alkyl Phase) | Biphenyl (Mixed-Mode Phase) | Polysaccharide CSP (e.g., Cellulose-2) |
| Primary Retention Mechanism | Dispersive van der Waals | Hydrophobic + π-π interactions | Steric inclusion + Hydrogen bonding |
| Optimal Target Analyte | General aliphatic impurities | Aromatic impurities (e.g., Fmoc-OH) | Enantiomers / Diastereomers |
| Typical Resolution (Rs) | 1.0 - 1.5 (Risk of co-elution) | > 2.0 (Baseline separation) | > 1.5 (Chiral recognition) |
| Mobile Phase Compatibility | H₂O / MeCN + 0.1% TFA | H₂O / MeCN + 0.1% TFA | H₂O / MeCN + 0.1% TFA (RP Mode) |
| Elution Profile | Aliphatic > Aromatic | Aromatic retained significantly longer | Isomer-dependent |
Self-Validating Experimental Protocols
A protocol without a built-in System Suitability Test (SST) is analytically void. The following workflows are designed as self-validating systems; the sample data is only accepted if the SST criteria are met prior to the run.
Logical workflow for HPLC analytical method selection and system suitability validation.
Protocol A: Chemical Purity via Biphenyl Mixed-Mode HPLC
This method leverages π-π interactions to separate the API from structurally similar aromatic synthesis byproducts.
-
Column Selection: Biphenyl stationary phase (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, lowering the pH below the pKa of the proline's carboxylic acid. This suppresses ionization, ensuring the molecule remains in a neutral, hydrophobic state to prevent peak tailing.
-
-
Chromatographic Conditions:
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20 minutes[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Precise temperature control is critical to prevent retention time drift, which directly impacts the reproducibility of the delicate π-π interactions.
-
-
Detection: UV absorbance at 265 nm. Causality: The fluorenyl ring of the Fmoc group has a strong, specific absorbance maximum at 265 nm, allowing high sensitivity while minimizing background noise from non-aromatic buffer components[1].
-
Self-Validation (SST): Inject a resolution standard containing (4S)-1-Fmoc-4-methoxy-D-proline spiked with 1% Fmoc-OH. Proceed only if the resolution (Rs) between the two peaks is ≥ 2.0.
Protocol B: Chiral Purity via Polysaccharide Reversed-Phase HPLC
This method isolates the (2R,4S) enantiomer from potential (2S,4S) or (2S,4R) contaminants.
-
Column Selection: Polysaccharide-based chiral column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)[4].
-
Mobile Phase Preparation: Isocratic mixture of Acetonitrile / 0.1% aqueous TFA (60:40 v/v)[4].
-
Causality: Operating a chiral column in reversed-phase (RP) mode is highly effective for Fmoc-amino acids. The aqueous environment drives the bulky, hydrophobic Fmoc group into the chiral cavities of the cellulose phase, maximizing steric recognition and hydrogen bonding[4].
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Detection: UV absorbance at 265 nm.
-
Self-Validation (SST): Inject a racemic standard of 1-Fmoc-4-methoxy-proline. Proceed only if baseline resolution (Rs > 1.5) is achieved between the enantiomeric peaks.
Conclusion
For the rigorous purity assessment of (4S)-1-Fmoc-4-methoxy-D-proline, a single analytical method is insufficient. By pairing a Biphenyl column for enhanced π-π selectivity against chemical impurities with a Polysaccharide CSP for strict enantiomeric control, researchers can establish a comprehensive, self-validating analytical framework. This dual-method approach ensures the highest fidelity of starting materials, ultimately safeguarding the yield and efficacy of downstream peptide synthesis.
References
-
Title: A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Source: BenchChem. URL: 1
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Source: Phenomenex. URL: 4
-
Title: Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Source: BenchChem. URL: 2
-
Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: LCGC International. URL: 3
Sources
Chiral chromatography methods for resolving (4S)-1-Fmoc-4-methoxy-D-proline enantiomers
As a Senior Application Scientist in chromatographic method development, I approach the chiral resolution of unnatural amino acids not merely as a separation task, but as an exercise in molecular recognition. (4S)-1-Fmoc-4-methoxy-D-proline is a highly specialized building block used in the synthesis of advanced therapeutic peptides. Its structural features—a rigid pyrrolidine ring, a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, and a polar methoxy substituent at the C4 position—present unique chromatographic challenges.
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving Fmoc-proline derivatives and provides a self-validating experimental workflow to ensure reproducible, publication-quality data.
Mechanistic Insights: The Causality of Chiral Recognition
To successfully resolve the enantiomers of (4S)-1-Fmoc-4-methoxy-D-proline (separating the (2R, 4S) isomer from its (2S, 4R) counterpart), we must exploit the molecule's specific interaction points:
-
The Fmoc Group (π-π Interactions): The Fmoc group provides a rigid, planar π-system. with aromatic selectors (like Chiralpak IC or OD-H) intercalate with this fluorenyl ring, anchoring the molecule into the chiral cavity[1].
-
The C4-Methoxy Group (Dipole & H-Bonding): Unlike standard proline, the methoxy group introduces a strong dipole and acts as a hydrogen bond acceptor. CSPs with electron-deficient aromatic rings (e.g., the 3,5-dichlorophenyl groups in Chiralpak IC) form strong dipole-dipole interactions with this moiety, significantly enhancing selectivity[2].
-
The Carboxylic Acid (Ion-Pairing vs. Suppression): The free C-terminal carboxylic acid can be problematic. In normal-phase chromatography, it must be suppressed using acidic additives to prevent secondary interactions with residual silanols. Alternatively, exploit this acid via a synergistic double ion-pairing mechanism with a basic quinuclidine nitrogen[3].
Comparative Performance of Chiral Stationary Phases
When evaluating alternatives, immobilized carbohydrate-based columns and cinchona alkaloid-derived anion-exchange columns are the industry standards for Fmoc-protected unnatural amino acids[2][4].
Table 1: Quantitative Comparison of CSPs for Fmoc-Proline Derivatives
| Chiral Stationary Phase | Chiral Selector | Primary Interaction Mechanism | Typical Mobile Phase | Selectivity (α) | Resolution (Rs) |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | π-π, H-bonding, Dipole | Hexane / IPA / 0.1% TFA | 1.32 – 2.12 | 2.9 – 7.7 |
| Chiralpak QN-AX | O-9-(tert-butylcarbamoyl)quinine | Ion-pairing, π-π, Steric | MeOH / AcOH / NH₄OAc | 1.02 – 1.59 | 1.6 – 6.0 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, Steric fit | Hexane / EtOH / 0.1% TFA | 1.08 – 2.55 | 1.5 – 4.5 |
Note: Data ranges are synthesized from benchmark studies on structurally analogous unnatural Fmoc-amino acid derivatives (e.g., Fmoc-Hydroxyproline)[2]. Chiralpak IC consistently yields the highest resolution due to the strong dipole interactions with the C4-substituent.
Experimental Methodology: A Self-Validating Protocol
A robust analytical method must be a self-validating system. The following protocol utilizes Chiralpak IC in normal-phase mode, incorporating a System Suitability Test (SST) that mathematically proves the method's validity prior to any sample analysis.
Phase 1: Mobile Phase Preparation
-
Action: Prepare a mixture of Hexane:Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas ultrasonically for 15 minutes.
-
Causality: Hexane drives the hydrophobic Fmoc group into the CSP cavities, while Isopropanol acts as a polar modifier to elute the compounds. The 0.1% TFA is critical; it suppresses the ionization of the proline's C-terminal carboxylic acid. Keeping the molecule in a neutral state prevents non-specific ion-exchange interactions with residual silanols on the silica support—the primary cause of peak tailing and lost resolution.
Phase 2: Sample Preparation
-
Action: Dissolve the racemic (4S)-1-Fmoc-4-methoxy-D/L-proline standard directly in the mobile phase to a final concentration of 1.0 mg/mL.
-
Causality: Dissolving the sample in the exact mobile phase prevents solvent-mismatch band broadening at the column head. A 1.0 mg/mL concentration ensures a strong UV signal without overloading the chiral binding sites, which would artificially depress the measured resolution (Rs).
Phase 3: Chromatographic Execution
-
Action:
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm and 265 nm
-
-
Causality: Chiral recognition is an exothermic, enthalpy-driven process. While lower temperatures generally increase selectivity (α), they can broaden peaks due to slower mass transfer. Maintaining a strict 25°C offers the optimal thermodynamic balance between sharp peak shape and high selectivity.
Phase 4: Self-Validating System Suitability Testing (SST)
-
Action: Before analyzing unknown batches, inject a blank (mobile phase) followed by three replicate injections of the racemic standard.
-
Acceptance Criteria:
-
No carryover peaks in the blank injection.
-
Resolution (Rs) between the enantiomers must be ≥ 2.0 (baseline separation).
-
Tailing factor (Tf) for both peaks must be ≤ 1.5 .
-
Retention time Relative Standard Deviation (RSD) ≤ 2.0% .
-
-
Causality: This establishes a closed, self-validating loop. If the stationary phase degrades, or if the mobile phase loses its acidic modifier through evaporation, the Rs will immediately drop below 2.0. The system automatically flags its own failure, preventing the generation of false optical purity data.
Workflow Visualization
Figure 1: Method development workflow for Fmoc-4-methoxy-proline chiral resolution.
References
-
"Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC", PubMed (Journal of Chromatography A),[Link]
-
"Recent Advances in Chiral Analysis of Proteins and Peptides", MDPI Separations,[Link]
-
"Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...", RSC Advances,[Link]
-
"Method for the simultaneous enantioselective analysis of 21 natural amino acids and its application to analytics of fluorenylmethoxycarbonyl-derivatives...", ResearchGate (Journal of Chromatography A),[Link]
Sources
- 1. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Binding Affinities: L-Proline vs. (4S)-1-Fmoc-4-methoxy-D-Proline in Peptide Drug Design
Executive Summary
Peptide engineering frequently relies on proline substitutions to manipulate backbone conformation, enhance proteolytic stability, and optimize target binding affinity. While natural L-proline is a staple in peptide synthesis, its conformational flexibility often results in a high entropic penalty upon receptor binding. The introduction of non-natural, stereochemically constrained analogs—specifically (4S)-1-Fmoc-4-methoxy-D-proline —provides a powerful tool for rational drug design.
This guide objectively compares the structural, thermodynamic, and binding performance of peptides incorporating standard L-proline versus those utilizing (4S)-4-methoxy-D-proline, supported by mechanistic causality and validated experimental workflows.
Mechanistic Causality: Stereoelectronic Preorganization
The binding affinity ( Kd ) of a peptide to its target is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).
Natural L-proline exists in a dynamic equilibrium between C γ -endo and C γ -exo ring puckers[1]. When a target receptor requires a specific backbone conformation, L-proline-containing peptides must "freeze" into that state, incurring a ( −TΔS>0 )[2].
Conversely, the non-natural derivative (4S)-1-Fmoc-4-methoxy-D-proline offers a profound structural advantage. The (2R, 4S) stereochemistry places the highly electronegative methoxy group trans to the carboxylate. Due to the , the C-O bond orients antiperiplanar to the adjacent C-H bonds, stereoelectronically enforcing a rigid C γ -exo ring pucker[3]. This specific pucker enhances n→π∗ interactions between adjacent carbonyls, [1].
By preorganizing the peptide backbone into this stable trans-amide state, the entropic penalty upon binding is drastically minimized. Furthermore, unlike the hydroxyl group in 4-hydroxyproline which can form backbone-distorting[4], the bulky methoxy group is strictly hydrophobic. This provides an additional enthalpic driving force ( ΔH ) by displacing ordered water molecules within lipophilic binding pockets, ultimately[5].
Conformational landscape and thermodynamic binding consequences of L-Pro vs (4S)-4-OMe-D-Pro.
Quantitative Comparison of Properties
| Parameter | Standard L-Proline | (4S)-4-methoxy-D-proline | Causality / Impact |
| Stereochemistry | 2S | 2R, 4S | D-chirality reverses backbone trajectory (inducing β-turns) and confers resistance to endogenous L-specific proteases. |
| Ring Pucker | Flexible (Endo/Exo) | Rigid C γ -exo | The gauche effect from the highly electronegative 4-methoxy group locks the pyrrolidine ring conformation. |
| Amide Isomer | ~70% trans / 30% cis | >90% trans | C γ -exo pucker maximizes n→π∗ orbital overlap, heavily favoring the trans peptide bond. |
| Entropic Cost | High | Low | Conformational preorganization reduces the degrees of freedom lost upon receptor binding. |
| Hydrophobicity | Moderate | High | The methoxy group displaces interfacial water, enhancing lipophilic contacts and binding enthalpy ( ΔH ). |
Experimental Workflows (Self-Validating Systems)
To empirically compare these binding affinities, researchers must synthesize the peptides and measure their thermodynamic profiles. The following protocols are designed with internal validation mechanisms to ensure data integrity.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow
-
Resin Preparation : Swell Rink Amide AM resin in DMF for 30 minutes to maximize surface area.
-
Fmoc Deprotection : Treat resin with 20% piperidine in DMF (2 x 5 min).
-
Coupling : Pre-activate 4.0 eq of (4S)-1-Fmoc-4-methoxy-D-proline with 3.9 eq HATU and 8.0 eq DIPEA.
-
Causality: The D-stereocenter and the bulky 4-methoxy group create severe steric hindrance. Standard carbodiimides (e.g., DIC) are insufficient; the highly reactive uronium salt (HATU) is required to drive the coupling kinetics and prevent deletion sequences.
-
-
Cleavage & Global Deprotection : Cleave using 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2 O for 2 hours.
-
Self-Validation: TIS acts as a critical carbocation scavenger. Without it, the cleaved highly reactive protecting groups would re-alkylate the electron-rich peptide backbone, generating false mass variants that artificially skew downstream binding data.
-
-
Purification : Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity.
Protocol B: Isothermal Titration Calorimetry (ITC) for Affinity Profiling
-
Dialysis (Critical Step) : Co-dialyze the purified target protein and the synthesized peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 4°C overnight.
-
Self-Validation: ITC measures minute thermal changes. If the peptide and protein are in slightly different buffers, the "heat of mixing" will completely mask the true heat of binding ( ΔH ), rendering the thermodynamic data invalid.
-
-
Degassing : Degas both solutions for 10 minutes to prevent micro-bubbles, which cause erratic thermal spikes during injection.
-
Titration : Load target protein (10-20 μ M) into the sample cell and peptide (100-200 μ M) into the syringe. Perform 20-25 injections of 2 μ L at 25°C.
-
Data Fitting : Integrate the heat peaks and fit to a one-site binding model to extract Kd , ΔH , and −TΔS .
Experimental workflow from Fmoc-SPPS to ITC thermodynamic profiling.
References
-
Pollard, T. D., et al. (1996). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. ACS Publications (Biochemistry). URL:[Link]
-
Horng, J.-C., et al. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. ACS Publications (Biochemistry). URL:[Link]
-
Raines, R. T., et al. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC - NIH (JACS). URL:[Link]
-
Zondlo, N. J., et al. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - NIH. URL:[Link]
-
Horng, J.-C., et al. (2014). Modulating the folding stability and ligand binding affinity of Pin1 WW domain by proline ring puckering. PubMed (Proteins). URL:[Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the folding stability and ligand binding affinity of Pin1 WW domain by proline ring puckering - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Chemical Disposal: A Guide to (4S)-1-Fmoc-4-methoxy-D-proline Waste Management
For Immediate Reference: A Guide to the Safe and Compliant Disposal of (4S)-1-Fmoc-4-methoxy-D-proline
In the fast-paced environment of drug discovery and peptide synthesis, the safe management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of (4S)-1-Fmoc-4-methoxy-D-proline, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in your laboratory.
Hazard Assessment and Safety Precautions
(4S)-1-Fmoc-4-methoxy-D-proline is a chemical irritant and should be handled with care.[1] The primary hazards associated with this compound are:
-
Skin Irritation (H315): May cause skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause serious eye irritation.
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the GHS07 pictogram (exclamation mark) to this compound, indicating its irritant properties.[1]
Personal Protective Equipment (PPE)
When handling (4S)-1-Fmoc-4-methoxy-D-proline in solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator is recommended.
Segregation and Collection of Waste
Proper waste segregation is the cornerstone of safe and efficient chemical disposal. Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.
Waste Streams for (4S)-1-Fmoc-4-methoxy-D-proline:
-
Solid Waste: This includes the pure compound, contaminated weighing paper, and any other solid materials that have come into direct contact with the chemical.
-
Contaminated Labware: This encompasses items such as pipette tips, tubes, and flasks that have been used to handle the compound.
-
Liquid Waste: This pertains to solutions containing (4S)-1-Fmoc-4-methoxy-D-proline. Given its use in peptide synthesis, this waste may also contain solvents and other reagents.
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[2]
Step-by-Step Disposal Procedures
The recommended method for the disposal of (4S)-1-Fmoc-4-methoxy-D-proline is through a licensed professional waste disposal service.[2][3] The most common final disposal method for this type of chemical waste is incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow
Caption: Decision workflow for the proper disposal of (4S)-1-Fmoc-4-methoxy-D-proline waste.
Protocol for Solid Waste Disposal
-
Collection: Carefully collect all solid waste contaminated with (4S)-1-Fmoc-4-methoxy-D-proline. To minimize dust generation, avoid vigorous sweeping.
-
Containerization: Place the solid waste into a designated, robust, and sealable container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "(4S)-1-Fmoc-4-methoxy-D-proline."
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
Protocol for Contaminated Labware Disposal
-
Collection: All disposable labware that has come into contact with the compound should be considered contaminated.
-
Containerization: Place these items in the same container as the solid hazardous waste.
-
Storage: Follow the same storage procedures as for solid waste.
Protocol for Liquid Waste Disposal
-
Collection: Collect all solutions containing (4S)-1-Fmoc-4-methoxy-D-proline in a dedicated, leak-proof container.
-
Containerization: The container must be made of a material compatible with the solvents used. It should be clearly labeled as "Hazardous Waste" and list all chemical constituents of the solution.
-
Storage: Store the liquid waste container in secondary containment within a designated hazardous waste accumulation area.
Important Note: Never dispose of (4S)-1-Fmoc-4-methoxy-D-proline or its solutions down the drain.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including a respirator if dust is present.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be disposed of as hazardous waste.
Understanding the Chemistry of Disposal
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is known to be labile under basic conditions. This is a key consideration in waste management. If waste streams are mixed, the presence of bases could potentially cleave the Fmoc group, leading to the formation of dibenzofulvene and other degradation products. While this is the intended reaction in peptide synthesis, uncontrolled reactions in a waste container can be hazardous. Therefore, maintaining segregated and properly labeled waste streams is essential not only for regulatory compliance but also for chemical safety.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2171285-66-6 | [1][4] |
| Molecular Formula | C21H21NO5 | [4] |
| Molecular Weight | 367.4 g/mol | [4] |
| Physical Form | White solid | [1][4] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Storage Temperature | 0-8 °C | [1][4] |
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and responsible disposal of (4S)-1-Fmoc-4-methoxy-D-proline, fostering a secure and compliant research environment.
References
-
Schem.jp SDS. [Link]
-
Safety Data Sheet. [Link]
-
MSDS of (4S)-4-N-Fmoc-amino-1-Boc-L-proline - Capot Chemical. [Link]
-
DBEDC - Hayashi Pure Chemical Ind.,Ltd. [Link]
Sources
Comprehensive Safety and Operational Guide for (4S)-1-Fmoc-4-methoxy-D-proline
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing Solid-Phase Peptide Synthesis (SPPS). When incorporating specialized non-natural amino acids like (4S)-1-Fmoc-4-methoxy-D-proline, laboratory safety and operational precision must go hand-in-hand. This guide provides a self-validating framework for handling this specific building block, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.
Physicochemical Profile & Hazard Causality
Before donning PPE, we must understand why we are protecting ourselves. (4S)-1-Fmoc-4-methoxy-D-proline is a fine, crystalline solid (1)[1]. The primary risk vectors are aerosolized dust inhalation during weighing and dermal exposure when dissolved in coupling solvents like DMF or NMP (2)[2].
Quantitative Data & Chemical Properties
| Property | Value | Operational Implication |
| CAS Number | 2171285-66-6 | Unique identifier for SDS and inventory tracking[1]. |
| Molecular Weight | 367.4 g/mol | Required for precise stoichiometric coupling calculations (3)[3]. |
| Molecular Formula | C₂₁H₂₁NO₅ | High carbon content; hydrophobic, low aqueous solubility[1]. |
| Physical State | Solid (Powder) | High risk of aerosolization; necessitates draft protection[4]. |
| Purity | ≥ 95% | Trace impurities may alter solubility or toxicity profiles[1]. |
Personal Protective Equipment (PPE) Matrix
Our PPE strategy is not a generic checklist; it is a targeted defense mechanism against the specific physicochemical properties of Fmoc-protected amino acids.
1. Hand Protection (Nitrile Gloves):
-
Protocol: Double-gloving with minimum 4-mil nitrile gloves (4)[4].
-
Causality: While the solid powder is mildly irritating, SPPS requires dissolving the compound in polar aprotic solvents (e.g., DMF, NMP) or halogenated solvents (DCM). Latex offers poor resistance to these solvents. Nitrile provides a superior barrier, preventing the solvent from acting as a transdermal carrier for the Fmoc-derivative.
2. Respiratory Protection (N95/P100 Particulate Respirator):
-
Protocol: Wear an N95 or P100 mask when weighing outside of a closed system[4].
-
Causality: The fine powder form of (4S)-1-Fmoc-4-methoxy-D-proline easily becomes airborne (5)[5]. Inhalation of Fmoc-amino acid dust can cause acute respiratory tract irritation and long-term sensitization[2].
3. Eye and Face Protection:
-
Protocol: ANSI Z87.1 or EN166 compliant chemical safety goggles[4].
-
Causality: Safety glasses with side shields are insufficient against liquid splashes during the solvation phase. Goggles provide a full orbital seal to protect the mucous membranes[4].
Operational Workflow: Step-by-Step Methodology
To ensure trustworthiness and reproducibility, follow this validated handling protocol:
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operational with adequate face velocity[2].
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents[2].
Step 2: Weighing and Transfer
-
Pre-weigh a closed anti-static weigh boat or glass vial.
-
Inside the fume hood, carefully transfer the required mass of (4S)-1-Fmoc-4-methoxy-D-proline using a static-free micro-spatula to prevent powder dispersion[5].
-
Seal the vial before removing it from the hood if transferring to an automated synthesizer.
Step 3: Solvation
-
Introduce the coupling solvent (e.g., DMF) slowly down the side of the vial to minimize dust kick-up.
-
Vortex gently until complete dissolution is achieved.
Waste Segregation and Disposal Plan
Proper disposal is critical for environmental compliance. Fmoc-amino acids and their solutions must never be disposed of down the drain[4].
1. Solid Waste: Collect unreacted powder, contaminated weigh boats, and empty reagent bottles in a designated, puncture-resistant container labeled "Hazardous Solid Waste: Fmoc-Amino Acid Derivatives"[4]. Empty containers retain product residue and must be treated as hazardous waste until triple-rinsed (6)[6].
2. Liquid Waste: Segregate liquid waste based on the solvent used during synthesis[4]:
-
Halogenated Waste: If dissolved in DCM, collect in the halogenated waste carboy.
-
Non-Halogenated Waste: If dissolved in DMF/NMP, collect in the non-halogenated waste carboy.
-
Causality: Mixing these waste streams can lead to dangerous exothermic reactions and significantly increases disposal costs.
3. Final Disposal: Coordinate with a licensed hazardous waste disposal contractor to remove sealed, labeled containers according to local and federal environmental regulations[6].
Emergency Response Protocol
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[2].
-
Spill Cleanup: Do not dry-sweep. Use a slightly dampened absorbent pad or appropriate tools to collect the powder, preventing aerosolization, and place it in a solid waste container[2].
Safety and Disposal Workflow Visualization
Safety and disposal workflow for (4S)-1-Fmoc-4-methoxy-D-proline.
References
-
AWS / Protein Technologies. "SAFETY DATA SHEET 20 Amino Acid Kit". [Link]
Sources
- 1. (4S)-1-Fmoc-4-methoxy-D-proline 95% | CAS: 2171285-66-6 | AChemBlock [achemblock.com]
- 2. peptide.com [peptide.com]
- 3. 1-amino-d-proline | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


